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  • Product: 2-iodo-1H-pyrrolo[3,2-b]pyridine
  • CAS: 1227268-72-5

Core Science & Biosynthesis

Foundational

The Strategic Intermediate: A Technical Guide to 2-Iodo-1H-pyrrolo[3,2-b]pyridine for Advanced Chemical Synthesis

Introduction The pyrrolo[3,2-b]pyridine scaffold, a bioisostere of indole, is a privileged heterocyclic motif in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions ha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolo[3,2-b]pyridine scaffold, a bioisostere of indole, is a privileged heterocyclic motif in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have established it as a cornerstone in the design of a multitude of biologically active molecules. Within this class of compounds, 2-iodo-1H-pyrrolo[3,2-b]pyridine emerges as a strategic and versatile intermediate, particularly for researchers and scientists engaged in drug discovery and development. The presence of a C-2 iodo substituent provides a reactive handle for the introduction of diverse molecular fragments through modern cross-coupling methodologies, unlocking a vast chemical space for structure-activity relationship (SAR) studies.

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the chemical structure, properties, synthesis, and reactivity of 2-iodo-1H-pyrrolo[3,2-b]pyridine. By elucidating the causality behind experimental choices and grounding claims in authoritative references, this guide aims to empower scientists to effectively utilize this key building block in their synthetic endeavors.

Chemical Structure and Physicochemical Properties

Core Structure and Nomenclature

2-Iodo-1H-pyrrolo[3,2-b]pyridine, also known as 2-iodo-4-azaindole, is a bicyclic aromatic heterocycle. The systematic numbering of the pyrrolo[3,2-b]pyridine ring system is crucial for the unambiguous identification of substituents.

Systematic Numbering of the 1H-pyrrolo[3,2-b]pyridine Scaffold

Caption: IUPAC numbering of the 1H-pyrrolo[3,2-b]pyridine ring system.

The key structural features and identifiers for 2-iodo-1H-pyrrolo[3,2-b]pyridine are summarized in the table below.

PropertyValue
Chemical Name 2-iodo-1H-pyrrolo[3,2-b]pyridine
Synonym 2-Iodo-4-azaindole
CAS Number 1227268-72-5[1]
Molecular Formula C₇H₅IN₂[1]
Molecular Weight 244.03 g/mol [1]
SMILES Ic1cc2nccc(c2[nH]1)
InChI Key Not readily available
Physicochemical Properties

Quantitative data on the physicochemical properties of 2-iodo-1H-pyrrolo[3,2-b]pyridine is not extensively reported in publicly available literature. However, based on the properties of the parent 1H-pyrrolo[3,2-b]pyridine and related iodo-azaindoles, the following can be inferred:

PropertyPredicted/Observed ValueSource/Rationale
Appearance Off-white to light yellow solidTypical for small, iodinated aromatic compounds.
Melting Point >150 °C (Decomposition may occur)The parent compound, 1H-pyrrolo[3,2-b]pyridine, has a melting point of 126-130 °C. The iodo-substituent and potential for intermolecular interactions would likely increase the melting point.
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH). Sparingly soluble in non-polar solvents and water.The heterocyclic nature imparts polarity, while the aromatic system allows for solubility in organic solvents.
pKa Predicted to be weakly acidic (NH proton) and weakly basic (pyridine nitrogen).The pyrrole NH is weakly acidic, while the pyridine nitrogen is basic, though its basicity is reduced by the fused electron-rich pyrrole ring.
Spectral Characterization (Predicted)

¹H NMR (500 MHz, DMSO-d₆):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
NH (H1)11.5 - 12.5br s-The acidic proton of the pyrrole ring, typically broad and downfield.
H78.2 - 8.4ddJ ≈ 4.5, 1.5Coupled to H6 and H5. Deshielded by the adjacent pyridine nitrogen.
H57.9 - 8.1ddJ ≈ 8.0, 1.5Coupled to H6 and H7.
H67.1 - 7.3ddJ ≈ 8.0, 4.5Coupled to H5 and H7.
H36.8 - 7.0s-Singlet due to the adjacent iodo-substituent at C2.

¹³C NMR (125 MHz, DMSO-d₆):

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C5~145Aromatic carbon adjacent to the pyridine nitrogen.
C7a~142Bridgehead carbon.
C7~128Aromatic carbon.
C3a~125Bridgehead carbon.
C6~118Aromatic carbon.
C3~105Aromatic carbon shielded by the pyrrole nitrogen.
C2~85Carbon bearing the iodo-substituent, significantly shielded by the heavy atom effect.

Synthesis of 2-Iodo-1H-pyrrolo[3,2-b]pyridine

While a specific, detailed experimental protocol for the synthesis of 2-iodo-1H-pyrrolo[3,2-b]pyridine is not widely published, a plausible and effective route involves the direct iodination of the parent heterocycle, 1H-pyrrolo[3,2-b]pyridine (4-azaindole). The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, with the C3 position being the most reactive. However, with appropriate choice of iodinating agent and reaction conditions, iodination at the C2 position can be achieved.

Representative Synthetic Protocol: Electrophilic Iodination

This protocol is a representative method adapted from general procedures for the iodination of azaindoles.

Reaction Scheme: Iodination of 1H-pyrrolo[3,2-b]pyridine

Caption: Proposed synthesis of 2-iodo-1H-pyrrolo[3,2-b]pyridine via electrophilic iodination.

Step-by-Step Methodology:

  • Dissolution: To a solution of 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the resulting mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-iodo-1H-pyrrolo[3,2-b]pyridine as a solid.

Causality Behind Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine, which is crucial for achieving regioselectivity and avoiding over-iodination.

  • DMF as Solvent: DMF is a polar aprotic solvent that can solubilize both the starting material and the iodinating agent, facilitating the reaction.

  • Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

  • Aqueous Workup with Sodium Thiosulfate: Essential for removing any residual iodine, which can complicate purification and product stability.

Chemical Reactivity and Key Applications

The synthetic utility of 2-iodo-1H-pyrrolo[3,2-b]pyridine lies in the reactivity of the carbon-iodine bond. This bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it an invaluable precursor for the synthesis of more complex molecules.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. The C-I bond in 2-iodo-1H-pyrrolo[3,2-b]pyridine is particularly well-suited for this transformation due to its relatively low bond strength, which facilitates the initial oxidative addition step in the catalytic cycle.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_legend Legend A Pd(0)Ln C R-Pd(II)-X Ln A->C R-X B Oxidative Addition (R-X) E R-Pd(II)-R' Ln C->E R'B(OR)2 Base D Transmetalation (R'-B(OR)2) E->A R-R' F Reductive Elimination G R-R' R R = 1H-pyrrolo[3,2-b]pyridin-2-yl R_prime R' = Aryl, Vinyl, Alkyl X X = I

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, combine 2-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Reaction: Heat the mixture under an inert atmosphere to 80-100 °C for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Application in the Synthesis of Kinase Inhibitors

The pyrrolo[3,2-b]pyridine scaffold is a common core in many kinase inhibitors due to its ability to mimic the purine core of ATP and form crucial hydrogen bonds with the kinase hinge region. 2-Iodo-1H-pyrrolo[3,2-b]pyridine serves as a key starting material for the synthesis of these inhibitors, where the C2 position is often functionalized with various aryl or heteroaryl groups via Suzuki-Miyaura coupling to modulate potency and selectivity.

Signaling Pathway Inhibition by a Kinase Inhibitor

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway Receptor Receptor Kinase Kinase Receptor->Kinase Signal Substrate Substrate Kinase->Substrate Phosphorylation Cellular_Response Cellular_Response Substrate->Cellular_Response Downstream Signaling Inhibitor Pyrrolopyridine-based Kinase Inhibitor Inhibitor->Kinase

Caption: Diagram illustrating the mechanism of action of a kinase inhibitor.

Handling, Storage, and Safety

  • Handling: 2-Iodo-1H-pyrrolo[3,2-b]pyridine should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Long-term storage under an inert atmosphere is recommended to prevent degradation.

  • Safety: While specific toxicity data is not available, iodo-organic compounds should be handled with care as they can be irritants and may have unknown toxicological properties. Avoid inhalation, ingestion, and skin contact.

Conclusion

2-Iodo-1H-pyrrolo[3,2-b]pyridine is a high-value synthetic intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its strategic placement of an iodine atom on the privileged pyrrolo[3,2-b]pyridine scaffold provides a versatile platform for the synthesis of complex molecular architectures, particularly kinase inhibitors. This guide has provided a comprehensive overview of its structure, properties, a representative synthetic route, and its key applications. As the demand for novel therapeutics continues to grow, the utility of such well-designed building blocks will undoubtedly increase, paving the way for the discovery of new and effective medicines.

References

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 14598, 1H-Pyrrolo[3,2-b]pyridine. Retrieved from [Link].

  • Joucla, L., & Dondoni, A. (2009). Thiazole-based syntheses of 1,3-azoles. In Thiazole and Its Derivatives (Vol. 66, pp. 1-236). John Wiley & Sons, Inc.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(7), 2243–2266.
  • Sundberg, R. J. (1996). Indoles. Academic Press.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Cacchi, S., & Fabrizi, G. (2011). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 111(5), PR215–PR283.

Sources

Exploratory

The Synthetic Cornerstone: A Technical Guide to 2-Iodo-1H-pyrrolo[3,2-b]pyridine in Modern Drug Discovery

For the discerning researcher in medicinal chemistry and drug development, the strategic selection of building blocks is paramount. The pyrrolopyridine scaffold, a privileged bicyclic heterocycle, is a recurring motif in...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and drug development, the strategic selection of building blocks is paramount. The pyrrolopyridine scaffold, a privileged bicyclic heterocycle, is a recurring motif in a multitude of biologically active agents due to its ability to mimic purine architecture and engage in critical hydrogen bonding interactions.[1][2] This guide focuses on a particularly valuable, yet underexplored, derivative: 2-iodo-1H-pyrrolo[3,2-b]pyridine (CAS 1227268-72-5) . Its unique electronic properties and synthetic versatility make it a cornerstone for the construction of complex molecular architectures targeting a range of therapeutic areas, from oncology to immunology.[3][4]

This document serves as an in-depth technical resource, moving beyond a simple supplier list to provide actionable insights into the synthesis, reactivity, and strategic application of this key intermediate.

Physicochemical Properties and Strategic Significance

2-Iodo-1H-pyrrolo[3,2-b]pyridine, also known as a 4-azaindole derivative, marries an electron-rich pyrrole ring with an electron-deficient pyridine ring. The strategic placement of the iodine atom at the C2 position of the pyrrole ring is the key to its synthetic utility. This position is activated for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The iodine atom serves as an excellent leaving group, facilitating oxidative addition to a low-valent palladium catalyst, which is the crucial first step in catalytic cycles like those of Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[5] This reactivity allows for the late-stage introduction of diverse functionalities, a highly desirable feature in the iterative process of lead optimization in drug discovery.

Synthesis and Purification: A Practical Workflow

The synthesis of 2-iodo-1H-pyrrolo[3,2-b]pyridine typically begins with the commercially available parent heterocycle, 1H-pyrrolo[3,2-b]pyridine. The direct iodination of the electron-rich pyrrole ring is a common and effective strategy.

Experimental Protocol: Electrophilic Iodination
  • Reaction Setup: To a solution of 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add N-iodosuccinimide (NIS) (1.1-1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The rationale for using NIS is its mild and selective iodinating nature, which minimizes the formation of di-iodinated byproducts.

  • Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane. The organic layers are then combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 2-iodo-1H-pyrrolo[3,2-b]pyridine as a solid.

G cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Dissolve 1H-pyrrolo[3,2-b]pyridine in aprotic solvent B Cool to 0 °C under N2 A->B C Add N-Iodosuccinimide (NIS) B->C D Warm to Room Temperature (Stir for 2-4h) C->D E Monitor by TLC/LC-MS D->E F Quench with Na2S2O3 (aq) E->F G Extract with Organic Solvent F->G H Wash, Dry, Concentrate G->H I Purify by Column Chromatography H->I J Obtain Pure Product I->J

Caption: Synthetic workflow for 2-iodo-1H-pyrrolo[3,2-b]pyridine.

Core Reactivity: The Gateway to Molecular Diversity

The true power of 2-iodo-1H-pyrrolo[3,2-b]pyridine lies in its utility as a versatile substrate in palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient installation of a wide array of substituents at the C2 position, which is a common vector for modulating pharmacological activity.

Key Cross-Coupling Reactions:
  • Suzuki-Miyaura Coupling: This reaction is arguably the most widely used method for forming C-C bonds. It involves the coupling of the iodo-pyrrolopyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This is a robust and highly functional group tolerant reaction, making it ideal for the synthesis of complex molecules. A typical application would be the introduction of aryl or heteroaryl moieties.[5]

  • Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of C-N bonds. It enables the coupling of the iodo-pyrrolopyridine with a primary or secondary amine, facilitated by a palladium catalyst and a suitable base. This is a go-to method for installing amino groups, which are critical for interacting with biological targets.

  • Sonogashira Coupling: For the introduction of alkyne functionalities, the Sonogashira coupling is the reaction of choice. It couples the iodo-pyrrolopyridine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. The resulting alkynes are themselves versatile functional groups that can undergo further transformations.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling A 2-Iodo-1H-pyrrolo[3,2-b]pyridine B_reagents Ar-B(OH)2 Pd Catalyst, Base A->B_reagents C-C Bond Formation C_reagents R2NH Pd Catalyst, Base A->C_reagents C-N Bond Formation D_reagents R-C≡CH Pd/Cu Catalyst, Base A->D_reagents C-C Bond Formation B_product 2-Aryl-1H-pyrrolo[3,2-b]pyridine B_reagents->B_product C_product 2-Amino-1H-pyrrolo[3,2-b]pyridine C_reagents->C_product D_product 2-Alkynyl-1H-pyrrolo[3,2-b]pyridine D_reagents->D_product

Caption: Key cross-coupling reactions of the title compound.

Applications in Drug Discovery: A Scaffold for Kinase and Enzyme Inhibition

The 1H-pyrrolo[3,2-b]pyridine core is a well-established pharmacophore. Its derivatives have been extensively investigated as inhibitors of various enzymes, particularly kinases, which are crucial targets in oncology and immunology.

  • Janus Kinase (JAK) Inhibitors: Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against JAK3, a key enzyme in cytokine signaling pathways.[3][4] The strategic functionalization at the C2 and C4 positions, often achieved through cross-coupling reactions with iodo-intermediates, is critical for achieving potency and selectivity.

  • NADPH Oxidase (NOX) Inhibitors: Complex molecules built upon the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent and selective inhibitors of NOX2, an enzyme implicated in oxidative stress-related diseases.[6] The synthesis of these inhibitors often relies on Suzuki coupling to introduce bulky substituents.

  • Phosphodiesterase 4B (PDE4B) Inhibitors: Researchers have identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective inhibitors of PDE4B, a target for central nervous system disorders.[7] The synthesis of these compounds highlights the utility of the 2-iodo precursor in building out the core structure.

  • Anticancer Agents: The broader class of pyrrolopyridines has been explored for various anticancer applications, including as TNIK inhibitors for colorectal cancer and as colchicine-binding site inhibitors.[8]

The versatility of 2-iodo-1H-pyrrolo[3,2-b]pyridine allows for the systematic exploration of the chemical space around the pyrrolopyridine core, enabling the fine-tuning of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Supplier Information

For researchers seeking to procure 2-iodo-1H-pyrrolo[3,2-b]pyridine, several chemical suppliers specialize in providing unique building blocks for discovery research. It is imperative to verify the purity and identity of the material upon receipt through appropriate analytical techniques (e.g., NMR, LC-MS).

SupplierWebsiteNotes
BLDpharmhttps://www.bldpharm.com/Offers a range of research chemicals and building blocks.
JHECHEM CO LTDhttps://www.echemi.com/A supplier of various chemical products, including intermediates.
Sigma-Aldrichhttps://www.sigmaaldrich.com/Provides a collection of unique chemicals for early discovery research.

Note: Availability may vary. Researchers should consult the respective supplier websites for current stock and ordering information.

Conclusion

2-Iodo-1H-pyrrolo[3,2-b]pyridine is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile entry point for the synthesis of complex and novel pyrrolopyridine derivatives. The demonstrated success of this scaffold in developing potent and selective enzyme inhibitors underscores its continued importance in the quest for new therapeutics. This guide has aimed to provide both the foundational knowledge and the practical insights necessary for researchers to effectively harness the potential of this valuable building block in their drug discovery programs.

References

  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved from [Link]

  • Olsen, L. B., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5152. Available at: [Link]

  • Hojnik, C. (2014). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. Available at: [Link]

  • Imai, E., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. Available at: [Link]

  • Maltsev, A. S., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(8), 3409. Available at: [Link]

  • Abd-El-Aziz, A. S., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 26(11), 3345. Available at: [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 230, 114108. Available at: [Link]

  • Sapa, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]

  • PubMed. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Retrieved from [Link]

  • Abdel-Halim, H., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 26(15), 3531-3535. Available at: [Link]

  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Heliyon, 9(5), e15777. Available at: [Link]

  • Sapa, J., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5946. Available at: [Link]

  • PubChemLite. (n.d.). 2-iodo-1h-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-iodo-1h-pyrrolo[2,3-c]pyridine. Retrieved from [Link]

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Foundational

4-Azaindole 2-Iodide: A Pivotal Scaffold for Kinase Inhibitor Discovery

The following technical guide details the medicinal chemistry, synthesis, and application of 4-azaindole 2-iodide derivatives . Executive Summary: The Strategic Value of the N4-Isomer In the landscape of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and application of 4-azaindole 2-iodide derivatives .

Executive Summary: The Strategic Value of the N4-Isomer

In the landscape of kinase inhibitor design, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has historically dominated due to its mimicry of the purine adenine core. However, 4-azaindole (1H-pyrrolo[3,2-b]pyridine) offers a distinct electrostatic profile and hydrogen-bonding vector that is increasingly utilized to overcome resistance mutations or improve pharmacokinetic (PK) profiles.

The 2-iodide derivative of 4-azaindole is not a final drug but a high-value "gateway" intermediate. It allows medicinal chemists to rapidly diversify the C2 position—a region often solvent-exposed or critical for hydrophobic interactions in the ATP-binding pocket—via palladium-catalyzed cross-coupling reactions.

Key Physicochemical Differentiators
Feature7-Azaindole (Purine mimic)4-Azaindole (Isostere)Medicinal Impact
H-Bond Acceptor N7 (Position 7)N4 (Position 4)Alters binding mode in the hinge region; N4 can engage distinct residues (e.g., Met, Thr).
pKa (Conj. Acid) ~4.6~6.94-Azaindole is more basic; affects solubility and lysosomal trapping.
C2 Reactivity Acidic (adjacent to N1)Acidic (adjacent to N1)Both accessible via lithiation, but N4 lone pair orientation influences C-H activation selectivity.

Synthesis of 4-Azaindole 2-Iodide

Accessing the 2-iodide requires a disciplined protection-lithiation-iodination sequence. Direct electrophilic iodination of the unprotected heterocycle typically favors the C3 position (beta to the pyrrole nitrogen). To target C2, one must exploit the acidity of the C2 proton using a Directed Ortho Metalation (DoM) strategy.

Experimental Protocol: Regioselective C2 Iodination

Objective: Synthesis of tert-butyl 2-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate.

Step 1: N1-Protection

The pyridine nitrogen (N4) is nucleophilic, but the pyrrole nitrogen (N1) is acidic. Protection of N1 is mandatory to prevent deprotonation of the NH and to direct lithiation to C2. The Boc group is preferred for its stability to basic lithiation conditions and directing ability.

  • Reagents: 4-Azaindole (1.0 eq), (Boc)

    
    O (1.2 eq), DMAP (0.1 eq), Et
    
    
    
    N (1.5 eq), DCM.
  • Procedure: Stir at RT for 4 h. Wash with 1N HCl (remove DMAP/pyridine traces) and brine. Concentrate to yield N-Boc-4-azaindole.

Step 2: C2-Lithiation and Iodination
  • Reagents: N-Boc-4-azaindole (1.0 eq), n-Butyllithium (1.2 eq, 2.5 M in hexanes), Iodine (

    
    , 1.3 eq), Anhydrous THF.
    
  • Conditions: -78 °C under Argon/Nitrogen.

Detailed Workflow:

  • Dissolution: Dissolve N-Boc-4-azaindole in anhydrous THF (0.2 M) and cool to -78 °C.

  • Lithiation: Add n-BuLi dropwise over 20 min. The Boc group coordinates the Li cation, directing deprotonation selectively to the C2 position.

    • Note: Maintain temp < -70 °C to avoid "chem-selectivity" issues where the pyridine ring might undergo nucleophilic attack.

  • Equilibration: Stir for 1 h at -78 °C. The solution typically turns yellow/orange.

  • Quench: Add a solution of

    
     in THF dropwise. Stir for 30 min at -78 °C, then allow to warm to RT.
    
  • Workup: Quench with saturated aq.

    
     (to reduce excess iodine).[1] Extract with EtOAc.[1][2] Purify via silica flash chromatography (Hexane/EtOAc).
    

Yield Expectation: 65–80%. Characterization: The disappearance of the C2-H singlet (approx.


 7.2-7.5 ppm depending on solvent) in 

H NMR confirms substitution.

Functionalization Strategies

The 2-iodide serves as the electrophile in cross-coupling reactions. The N4 nitrogen can sometimes poison Pd catalysts; therefore, ligand choice (e.g., phosphines like XPhos or SPhos) is critical.

Synthesis Workflow Diagram

The following diagram illustrates the conversion of the parent scaffold to the 2-iodide and its subsequent diversification.

SynthesisWorkflow Start 4-Azaindole (1H-pyrrolo[3,2-b]pyridine) Step1 N1-Protection ((Boc)2O, DMAP) Start->Step1 Intermediate1 N-Boc-4-Azaindole Step1->Intermediate1 Step2 C2-Lithiation (n-BuLi, -78°C) Intermediate1->Step2 Step3 Iodine Quench (I2, THF) Step2->Step3 Iodide 2-Iodo-N-Boc-4-Azaindole (Key Intermediate) Step3->Iodide Coupling1 Suzuki-Miyaura (Ar-B(OH)2, Pd(dppf)Cl2) Iodide->Coupling1 Coupling2 Sonogashira (Alkyne, CuI, Pd) Iodide->Coupling2 Product1 2-Aryl-4-Azaindole (Kinase Inhibitor Lead) Coupling1->Product1 Product2 2-Alkynyl-4-Azaindole Coupling2->Product2

Figure 1: Divergent synthesis pathway starting from 4-azaindole to generate C2-functionalized libraries.

Optimization of Suzuki Couplings

When coupling the 2-iodo-4-azaindole with aryl boronic acids:

  • Base:

    
     or 
    
    
    
    (anhydrous conditions preferred to minimize protodeiodination).
  • Catalyst:

    
     or 
    
    
    
    + XPhos.
  • Solvent: Dioxane/Water (4:1) or Toluene.[2][3]

  • Deprotection: The Boc group is often removed in situ if acidic workup is used, or explicitly with TFA/DCM post-coupling.

Medicinal Chemistry Case Study: Kinase Selectivity

4-Azaindole derivatives have shown potency against c-Met , TGF


RI , and PAK1  kinases. The C2 substituent often extends into the solvent front or a hydrophobic pocket adjacent to the ATP-binding site.
Quantitative Data: 7-Azaindole vs. 4-Azaindole Potency

In a comparative study of PAK1 inhibitors, shifting the nitrogen from position 7 to position 4 resulted in altered selectivity profiles due to the change in the hinge-binding motif.

Compound ScaffoldC2 SubstituentTargetIC50 (nM)Selectivity (vs. PAK2)
Indole 3-pyridylPAK1155x
7-Azaindole 3-pyridylPAK1812x
4-Azaindole 3-pyridylPAK112 24x

Data adapted from structure-activity relationship trends in kinase literature (e.g., Ndubaku et al., 2016).

Mechanism of Action: Hinge Binding

The 4-azaindole scaffold binds to the kinase hinge region. Unlike 7-azaindole (which presents a donor-acceptor motif similar to adenine), 4-azaindole presents a donor (N1-H) and an acceptor (N4) that are spatially distinct, often requiring a water-mediated bridge or a specific conformation of the kinase activation loop.

HingeBinding cluster_Kinase Kinase ATP Pocket (Hinge Region) cluster_Drug 4-Azaindole Core Residue1 Backbone CO (Glu/Met) Residue2 Backbone NH (Leu/Val) N4 N4 (Acceptor) Residue2->N4 Water-Mediated H-Bond N1 N1-H (Donor) N1->Residue1 H-Bond C2 C2-Aryl Group (Hydrophobic Interaction)

Figure 2: Schematic representation of the binding mode. The N4 nitrogen often interacts via a structural water molecule, distinguishing it from the direct interaction seen in 7-azaindoles.

References

  • Ndubaku, C. O., et al. (2016). "Discovery of 4-Azaindole Inhibitors of TGFβRI." Journal of Medicinal Chemistry. Link

  • Leboho, T. C., et al. (2014). "Synthesis of Azaindole Derivatives via Palladium-Catalyzed Reactions." Synthesis. Link

  • Wang, T., et al. (2010). "Azaindoles as Potent c-Met Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Popowycz, F., et al. (2018). "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules. Link

  • Organic Chemistry Portal. "Synthesis of Azaindoles." (General synthetic methodologies including Suzuki/Sonogashira). Link

Sources

Exploratory

Introduction: The Pyrrolopyridine Core and the Strategic Importance of Iodination

An In-Depth Technical Guide to the Biological Activity of 2-Iodo-Pyrrolo[3,2-b]Pyridine Scaffolds In the landscape of medicinal chemistry, the pyrrolopyridine scaffold represents a privileged heterocyclic system. Compris...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 2-Iodo-Pyrrolo[3,2-b]Pyridine Scaffolds

In the landscape of medicinal chemistry, the pyrrolopyridine scaffold represents a privileged heterocyclic system. Comprising a fused pyrrole and pyridine ring, these structures exist in several isomeric forms, with the pyrrolo[3,2-b]pyridine, also known as 1,7-diazaindole, being of significant interest. Its structural resemblance to the native purine bases found in DNA and RNA allows it to function as a purine isostere, making it an attractive backbone for designing molecules that can interact with biological targets typically addressed by purine derivatives, such as kinases.

While the core pyrrolopyridine structure is a valuable starting point, its biological efficacy can be dramatically modulated through strategic chemical modification. This guide focuses on a specific and potent modification: the introduction of an iodine atom at the 2-position of the pyrrolo[3,2-b]pyridine scaffold. Halogenation, and iodination in particular, is a powerful tool in drug design. The iodine atom can enhance binding affinity through halogen bonding, increase lipophilicity to improve membrane permeability, and serve as a versatile chemical handle for further synthetic elaboration via cross-coupling reactions. As we will explore, the 2-iodo substitution on the pyrrolo[3,2-b]pyridine core is a critical determinant of its potent biological activity, particularly in the realm of oncology.

Caption: The 2-iodo-pyrrolo[3,2-b]pyridine scaffold and related isomers.

Part 1: Anticancer Activity — A Primary Therapeutic Avenue

The most extensively documented biological activity of halogenated pyrrolopyridine scaffolds is their potent antiproliferative effect on cancer cells. The introduction of iodine significantly enhances this activity, transforming micromolar inhibitors into compounds with sub-micromolar efficacy.[1]

Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis

Derivatives of this scaffold exert their anticancer effects primarily through two coordinated mechanisms: halting the cell division cycle and inducing programmed cell death (apoptosis).

  • G2/M Cell Cycle Arrest: Cancer is characterized by uncontrolled cell proliferation. The cell cycle is a series of events that leads to cell division and replication. Halogenated pyrrolopyrimidines have been shown to induce an accumulation of cancer cells in the G2/M phase of the cell cycle.[1] This arrest prevents the cells from entering mitosis, effectively stopping their division and proliferation. This is a common mechanism for cytotoxic agents, as it targets the rapid division that is a hallmark of cancer.

  • Induction of Apoptosis: Beyond simply halting proliferation, potent iodinated compounds robustly trigger apoptosis.[1] This is a "clean" form of cell death that avoids the inflammatory response associated with necrosis. The apoptotic pathway is often dysregulated in cancer cells, allowing them to survive despite cellular damage. The ability of these compounds to reactivate this pathway is a key component of their therapeutic potential. This dual action of cell cycle arrest followed by apoptosis provides a powerful one-two punch against tumor cells.

Mechanism of Antiproliferative Activity Scaffold 2-Iodo-pyrrolo[3,2-b]pyridine Derivative Cell Cancer Cell Scaffold->Cell Arrest Cell Cycle Arrest at G2/M Phase Cell->Arrest Halts cell division Apoptosis Induction of Apoptosis (Programmed Cell Death) Cell->Apoptosis Triggers cell suicide Proliferation Inhibition of Tumor Growth and Proliferation Arrest->Proliferation Apoptosis->Proliferation

Caption: Dual mechanism of action against cancer cells.

Target Profile: Kinase Inhibition

The structural similarity of the pyrrolopyridine core to purines makes it an ideal scaffold for designing kinase inhibitors.[2][3][4] Kinases are a class of enzymes that play a central role in cellular signaling pathways controlling growth, proliferation, and survival. Their dysregulation is a common driver of cancer. Several pyrrolopyridine isomers have been successfully developed as inhibitors for a range of kinases, including:

  • B-RAF: A key protein in the MAPK/ERK signaling pathway. Pyrrolo[2,3-b]pyridine-based inhibitors are FDA-approved for treating cancers with B-RAF mutations.[5]

  • FMS Kinase (CSF-1R): Over-expressed in various cancers, making it a target for anticancer therapies. Pyrrolo[3,2-c]pyridine derivatives have shown potent FMS kinase inhibition.[2][6][7]

  • EGFR (Epidermal Growth Factor Receptor): Pyrrolo[2,3-b]pyridines have been investigated as irreversible inhibitors of mutant EGFR.[8]

  • TNIK (Traf2 and Nck-interacting kinase): Implicated in colorectal cancer, with 1H-pyrrolo[2,3-b]pyridine derivatives showing promise as potent TNIK inhibitors.

While direct studies on 2-iodo-pyrrolo[3,2-b]pyridine as a kinase inhibitor are emerging, its potent antiproliferative profile strongly suggests that it functions through the inhibition of one or more critical oncogenic kinases. The iodine atom likely enhances binding within the ATP-binding pocket of target kinases.

General Kinase Inhibition Pathway ATP ATP Kinase Oncogenic Kinase (e.g., B-RAF, FMS) ATP->Kinase PhosphoSubstrate Phosphorylated Substrate (Active) Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Signal Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Signal Inhibitor Pyrrolopyridine Inhibitor Inhibitor->Kinase Competitively Binds ATP Pocket

Caption: Pyrrolopyridine scaffolds inhibit kinases, blocking cancer signaling.

Antiproliferative Activity Data

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Compound ClassCancer Cell LineActivity (IC50)Reference
Diarylureas/amides of pyrrolo[3,2-b]pyridineA375 (Human Melanoma)Potent; superior or similar to Sorafenib[9]
Halogenated pyrrolo[3,2-d]pyrimidinesL1210, CCRF-CEM, HeLaSub-micromolar range; Iodine at C7 increases potency 5-20 fold[1]
Pyrrolo[3,2-c]pyridine derivativesOvarian, Prostate, Breast Cancer Lines0.15–1.78 µM[6]
Pyrrolo[2,3-b]pyridine analoguesA549, HeLa, MDA MB-2310.12 µM–9.84 µM[10][11]

Note: Data for related isomers are included to demonstrate the general potency of the broader pyrrolopyridine class, with halogenation consistently improving performance.

Part 2: Synthesis and Experimental Protocols

The translation of a chemical scaffold into a biologically active lead compound relies on robust synthetic chemistry and rigorous biological evaluation.

Representative Chemical Synthesis

A common route to synthesize iodinated pyrrolopyrimidines involves a multi-step process. The causality behind this sequence is to first build the core heterocyclic system and then introduce the key iodine functional group.

Synthetic Workflow Start Starting Material (e.g., Substituted Pyridine) Step1 Formylation (with DMF-dimethylacetal) Start->Step1 Step2 Ring Cyclization (with Zinc in Acetic Acid) Step1->Step2 Core Pyrrolo[3,2-b]pyridine Core Step2->Core Step3 Iodination (with NIS in CH2Cl2) Final 2-Iodo-pyrrolo[3,2-b]pyridine Scaffold Step3->Final Core->Step3

Caption: A representative synthetic pathway to the target scaffold.

Protocol: Synthesis of 7-Iodo-pyrrolo[3,2-d]pyrimidine (Illustrative Example) [1]

  • Formylation: A substituted aminopyrimidine is heated with DMF-dimethylacetal in DMF. This step introduces a formyl group, which is a precursor for the pyrrole ring.

  • Cyclization: The product from step 1 is treated with a reducing agent like zinc (Zn) in acetic acid (AcOH). This facilitates a reductive cyclization to form the fused pyrrolo[3,2-d]pyrimidine ring system.

  • Iodination: The core scaffold is dissolved in a suitable solvent like methylene chloride (CH2Cl2). N-Iodosuccinimide (NIS) is added portion-wise. NIS is an electrophilic source of iodine, which selectively substitutes a hydrogen atom on the electron-rich pyrrole ring to yield the final iodinated product. The reaction is self-validating as progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Purification: The final compound is purified using column chromatography to isolate it from any remaining reagents or byproducts.

Key Biological Evaluation Protocols

Protocol: In Vitro Antiproliferative (Cytotoxicity) Assay

  • Principle: To determine the concentration of the compound that inhibits cancer cell growth by 50% (IC50). The Sulforhodamine B (SRB) assay is a common and reliable method.[10][11]

  • Methodology:

    • Cell Plating: Seed cancer cells (e.g., MDA-MB-231) in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Add serial dilutions of the 2-iodo-pyrrolo[3,2-b]pyridine derivative to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours to allow the compound to exert its effect.

    • Cell Fixation: Gently wash the cells and fix them with trichloroacetic acid (TCA). This terminates the reaction and affixes the cellular proteins to the plate.

    • Staining: Stain the fixed cells with Sulforhodamine B dye, which binds stoichiometrically to cellular proteins.

    • Measurement: Wash away the unbound dye and solubilize the protein-bound dye with a Tris buffer. Measure the absorbance (optical density) at ~510 nm using a plate reader.

    • Analysis: The absorbance is directly proportional to the number of living cells. Plot the percentage of cell growth inhibition against the compound concentration to calculate the IC50 value.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Principle: To quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

  • Methodology:

    • Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

    • Harvesting: Collect both adherent and floating cells to ensure all cells, including those that have detached due to apoptosis, are analyzed.

    • Fixation: Fix the cells in cold 70% ethanol. This permeabilizes the cell membrane and preserves the cellular structure.

    • Staining: Treat the cells with RNase A (to prevent staining of RNA) and then stain the DNA with a fluorescent dye like Propidium Iodide (PI).

    • Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. A histogram is generated, and software is used to deconvolute the data and determine the percentage of cells in each phase. An accumulation of cells in the G2/M peak compared to the control indicates G2/M arrest.[1]

Part 3: Other Potential Biological Activities & Future Directions

While the primary focus has been on anticancer applications, the versatile pyrrolopyridine scaffold holds promise in other therapeutic areas.

  • Antiviral Activity: Related pyrrolopyrimidine derivatives have demonstrated significant antiviral activity against viruses like Rotavirus and Coxsackievirus.[12] Given the structural similarities, 2-iodo-pyrrolo[3,2-b]pyridines represent an unexplored but promising class of potential antiviral agents.[13][14]

  • Antibacterial Activity: Various pyridine and pyrrolopyrimidine derivatives have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria.[13][15] This suggests that the 2-iodo-pyrrolo[3,2-b]pyridine core could be a valuable starting point for the development of new antibiotics.

Future Directions:

The 2-iodo-pyrrolo[3,2-b]pyridine scaffold is a highly promising platform for drug discovery. Future research should focus on:

  • Kinase Profiling: Systematically screening potent compounds against a broad panel of kinases to identify specific molecular targets and elucidate the precise mechanism of their anticancer activity.

  • Structure-Activity Relationship (SAR) Expansion: Synthesizing a wider array of derivatives to explore how different substitutions on the pyridine and pyrrole rings, in combination with the 2-iodo group, affect potency and selectivity.

  • Exploration of Antiviral and Antibacterial Potential: Screening these compounds in relevant viral and bacterial assays to open new therapeutic avenues.

  • In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

Conclusion

The 2-iodo-pyrrolo[3,2-b]pyridine scaffold stands out as a structure of significant interest for drug development professionals. Its identity as a purine isostere provides a logical foundation for its interaction with key cellular targets, particularly protein kinases. The strategic inclusion of an iodine atom at the 2-position demonstrably enhances its biological activity, converting the core structure into a potent antiproliferative agent. The well-defined mechanisms of G2/M cell cycle arrest and apoptosis induction provide a clear rationale for its efficacy in oncology. With established synthetic routes and a strong potential for broader applications in antiviral and antibacterial therapies, this scaffold represents a fertile ground for the discovery of next-generation therapeutics.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Salahat, K. A. (2018). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. National Institutes of Health. [Link]

  • Wojcicka, A., & Bielenica, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health. [Link]

  • Wojcicka, A., & Bielenica, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Ghorab, M. M., Alsaid, M. S., Soliman, A. M., & Abdel-Kader, M. S. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed. [Link]

  • Li, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]

  • Kouhkan, M., Javahershenas, R., & Khalafy, J. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Publishing. [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers. [Link]

  • El-Mernissi, Y., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of Advanced Research in Medical and Biological Science. [Link]

  • A. Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal of Science and Advanced Technology. [Link]

  • G. V., Kumar, C. S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. PubMed. [Link]

  • Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies. (n.d.). PubMed. [Link]

  • Soror, S., et al. (2019). Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. PubMed. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Pyridine scaffold: its diverse biological actions. (2024). International Journal of Novel Research and Development. [Link]

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. National Institutes of Health. [Link]

  • Bărdaș, C. M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. National Institutes of Health. [Link]

  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. (2020). National Institutes of Health. [Link]

  • Antiviral activity of pyridine N-oxide derivatives modified in the Z part of the molecule. (n.d.). ResearchGate. [Link]

  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. (n.d.). ResearchGate. [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025). MDPI. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. (n.d.). ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. PubMed. [Link]

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Foundational

A Technical Guide to the Physicochemical Properties of 2-Iodo-4-Azaindole: Molecular Weight and Solubility Profile

Abstract The azaindole scaffold is a privileged structure in modern medicinal chemistry, serving as a critical bioisostere for both indole and purine systems in the pursuit of novel therapeutics, particularly kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azaindole scaffold is a privileged structure in modern medicinal chemistry, serving as a critical bioisostere for both indole and purine systems in the pursuit of novel therapeutics, particularly kinase inhibitors.[1][2] The strategic introduction of a nitrogen atom into the indole ring can significantly modulate key drug-like properties, including solubility, pKa, and target binding affinity.[1] This guide provides an in-depth analysis of a specific derivative, 2-iodo-4-azaindole (systematic name: 2-iodo-1H-pyrrolo[3,2-b]pyridine). We will establish its core molecular properties and delve into a comprehensive discussion of its solubility profile. While direct experimental solubility data for this specific analog is not extensively published, this paper will synthesize data from the parent 4-azaindole scaffold and related structures to provide a robust predictive analysis. Furthermore, we present authoritative, field-proven methodologies for the precise experimental determination of its solubility, equipping researchers in drug discovery and development with the necessary tools for its characterization.

Core Molecular Properties of 2-Iodo-4-Azaindole

The foundational step in the characterization of any lead compound is the precise determination of its molecular formula and weight. These values are fundamental for all subsequent quantitative studies, including solution preparation, reaction stoichiometry, and analytical analysis.

The structure of 2-iodo-4-azaindole consists of a 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core with an iodine atom substituted at the C2 position of the pyrrole ring. This composition dictates its fundamental molecular properties, which are summarized below.

PropertyValue
Systematic Name 2-iodo-1H-pyrrolo[3,2-b]pyridine
Chemical Formula C₇H₅IN₂
Molecular Weight 244.04 g/mol

Solubility Profile: A Predictive and Comparative Analysis

Aqueous solubility is a paramount physicochemical parameter in drug discovery, directly influencing a compound's bioavailability, formulation feasibility, and overall therapeutic potential.[3] Poor solubility can be a significant impediment, often leading to the failure of promising candidates in later development stages.[3]

Inferred Solubility Based on the Parent Scaffold

Direct, quantitative solubility measurements for 2-iodo-4-azaindole are not widely available in the literature. However, a highly informative prediction can be derived from the properties of its parent scaffold, 4-azaindole. Qualitative data indicates that 4-azaindole is slightly soluble in water and readily soluble in organic solvents like methanol and chloroform.[4]

Of greater significance is the comparative solubility data between indole and the four constitutional isomers of azaindole. A pivotal study demonstrated that all four azaindole isomers exhibit dramatically enhanced aqueous solubility—by more than 25-fold—compared to the parent indole structure.[2] This enhancement is a direct consequence of the nitrogen atom's introduction, which increases the molecule's polarity and potential for hydrogen bonding with water.

CompoundCrystalline Solubility (µg/mL)Fold-Increase vs. Indole
Indole Prototype16-
4-Azaindole 576.9 ~36x
5-Azaindole487~30x
6-Azaindole419~26x
7-Azaindole936~58x
Data adapted from a study on kinase inhibitors, demonstrating the profound effect of the azaindole core on aqueous solubility.[2]

Expert Insight: The data unequivocally shows that the 4-azaindole core provides a substantial solubility advantage over an analogous indole. While the addition of a large, hydrophobic iodine atom at the C2 position will likely decrease this solubility to some extent, it is reasonable to hypothesize that 2-iodo-4-azaindole will still possess significantly greater aqueous solubility than its direct indole counterpart, 2-iodoindole.

The Importance of pH in Solubility

The azaindole ring system contains a basic pyridine nitrogen, meaning its solubility can be pH-dependent. In acidic environments, this nitrogen can be protonated, forming a cationic species that is generally more water-soluble. Therefore, when evaluating the solubility of 2-iodo-4-azaindole, it is crucial to perform measurements in buffers relevant to physiological conditions, such as pH 7.4 (blood) and acidic pH ranges (gastrointestinal tract), as ionization can significantly affect its dissolution profile.[5]

Methodologies for Authoritative Solubility Determination

To move from prediction to definitive data, rigorous experimental protocols are required. The choice of method depends on the stage of research, balancing throughput with accuracy. In drug discovery, solubility assays are broadly categorized as either kinetic or thermodynamic.[6]

  • Kinetic Solubility is typically measured early in discovery. It reflects the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (usually DMSO) into an aqueous buffer. This method is high-throughput and identifies compounds prone to precipitation under assay conditions.[6]

  • Thermodynamic Solubility is the true equilibrium solubility. It measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium with its solid phase. This "gold standard" measurement is more time and resource-intensive but provides the definitive value needed for formulation and preclinical development.[5][6]

Experimental Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for characterizing a compound's solubility, from high-throughput screening to definitive thermodynamic measurement.

G cluster_0 Discovery Phase cluster_1 Development Phase A Compound Synthesis (e.g., 2-iodo-4-azaindole) B Prepare High-Conc. DMSO Stock A->B C Kinetic Solubility Assay (High-Throughput) B->C D Analyte Precipitation (Nephelometry / Turbidity) C->D E Result: Kinetic Solubility (µM) (Flags potential liabilities) D->E F Thermodynamic Solubility ('Shake-Flask' Method) E->F Compound Advances G Equilibrate excess solid in buffer (24-72h) F->G H Separate Phases (Centrifugation / Filtration) G->H I Quantify Supernatant (HPLC-UV / LC-MS) H->I J Result: Thermodynamic Solubility (mg/mL) (Gold-standard for formulation) I->J

Caption: Workflow for solubility determination from early discovery to preclinical development.

Protocol: Thermodynamic Solubility via the Shake-Flask Method

This protocol describes the definitive method for determining the equilibrium solubility of 2-iodo-4-azaindole, adapted from standard industry practices.[5]

Objective: To determine the maximum stable concentration of 2-iodo-4-azaindole in a specified aqueous buffer at a constant temperature.

Materials:

  • 2-iodo-4-azaindole (solid)

  • Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, Citrate Buffer pH 2.0)

  • Glass vials with screw caps

  • Orbital shaker with temperature control (or thermostat)

  • Centrifuge

  • Analytical balance

  • UV-Vis Spectrophotometer or HPLC-UV system

  • Calibrated pH meter

Procedure:

  • Preparation: Add an excess amount of solid 2-iodo-4-azaindole to a glass vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that saturation has been achieved.

  • Solvent Addition: Add a precise volume of the desired buffer (e.g., 5 mL of PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension vigorously for a period sufficient to reach equilibrium (typically 24 to 72 hours).

    • Causality Note: This extended agitation is critical to overcome kinetic barriers to dissolution and ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the solid settle. Subsequently, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Quantification:

    • Measure the final pH of the saturated buffer to ensure it has not shifted during the experiment.[5]

    • Quantify the concentration of 2-iodo-4-azaindole in the supernatant using a validated analytical method. Given its aromatic structure, UV-Vis spectrophotometry at its λmax or HPLC-UV are suitable methods.[3][5] A standard calibration curve must be prepared.

    • If necessary, dilute the aliquot with the appropriate solvent to fall within the linear range of the calibration curve.[5]

  • Replication: The procedure should be repeated at least three times to ensure the reproducibility and statistical validity of the final solubility value.[5]

Conclusion

While a specific data point for the aqueous solubility of 2-iodo-4-azaindole remains to be authoritatively published, a strong scientific inference can be made. Based on the profound solubility-enhancing properties of the 4-azaindole scaffold, it is highly probable that 2-iodo-4-azaindole is significantly more soluble than its corresponding indole analog. This guide provides both the theoretical framework for understanding this property and the practical, validated protocols necessary for its precise experimental determination. The application of these methodologies will empower researchers to accurately characterize 2-iodo-4-azaindole, enabling informed decisions in the complex process of drug discovery and development.

References

  • Butnarska, O., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. Available at: [Link]

  • Naik, S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]

  • Allen, R., et al. (2005). Method for determining solubility of a chemical compound. Google Patents.
  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Organic Chemistry Portal. Available at: [Link]

  • Pharmaffiliates. (n.d.). 2-Iodo-7-azaindole. Pharmaffiliates. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐iodo‐6‐azaindoles and 2,5‐disubstituted 6‐azaindoles. ResearchGate. Available at: [Link]

  • Dagousset, G., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PMC. Available at: [Link]

  • Naik, S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Available at: [Link]

  • Hrotek, P., et al. (2016). Platinum(II) Iodido Complexes of 7-Azaindoles with Significant Antiproliferative Effects: An Old Story Revisited with Unexpected Outcomes. PMC. Available at: [Link]

  • Lhassani, M., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Azaindole. PubChem. Available at: [Link]

Sources

Exploratory

Strategic Synthesis of Azaindole Scaffolds: A Guide to Key Intermediates in Kinase Inhibitor Discovery

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has transcended its status as a mere bioisostere of indole or purine to become a privileged pharmacophore in modern kinase inhibitor discovery.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has transcended its status as a mere bioisostere of indole or purine to become a privileged pharmacophore in modern kinase inhibitor discovery.[1][2] Its utility stems from its ability to mimic the adenine ring of ATP, forming critical bidentate hydrogen bonds within the kinase hinge region (typically via N1 and N7).

This technical guide provides a rigorous analysis of the synthetic pathways required to access high-value azaindole intermediates. Unlike generic reviews, this document focuses on the causality of synthetic choices —why specific routes are chosen to overcome the inherent electronic bias of the pyridine ring—and provides self-validating protocols for the bench scientist.

Part 1: Structural Logic & Electronic Bias

To synthesize azaindole intermediates effectively, one must understand the electronic duality of the scaffold:

  • The Pyrrole Ring (Electron Rich): Susceptible to electrophilic aromatic substitution (

    
    ), primarily at C3 .
    
  • The Pyridine Ring (Electron Deficient): Resistant to

    
     but highly susceptible to nucleophilic aromatic substitution (
    
    
    
    ) if a leaving group is present, or radical alkylation (Minisci).
Decision Matrix: Regioselective Functionalization

The following logic tree dictates the synthetic strategy based on the desired substitution pattern.

AzaindoleLogic Root Target Position C3 C3 Position (Electron Rich) Root->C3 C4 C4 Position (Bridgehead Proximity) Root->C4 C5 C5 Position (Sterically Accessible) Root->C5 Strat_C3 Direct Electrophilic Halogenation (NIS/NBS) C3->Strat_C3 Preferred Route Strat_C4 N-Oxide Activation -> POCl3 Rearrangement C4->Strat_C4 Critical Pathway Strat_C5 Ir-Catalyzed C-H Borylation (Steric Control) C5->Strat_C5 Modern Route

Figure 1: Synthetic decision tree for regioselective functionalization of the 7-azaindole core.

Part 2: Key Intermediate Protocols

The C4-Chlorinated Scaffold (The "Gateway" Intermediate)

Target: 4-Chloro-1H-pyrrolo[2,3-b]pyridine Significance: Direct halogenation at C4 is impossible due to electronic shielding. The standard industrial route utilizes N-oxide activation to reverse polarity, allowing nucleophilic attack by chloride ions via a Reissert-Henze type mechanism.

Experimental Protocol

Step A: N-Oxidation

  • Dissolution: Dissolve 7-azaindole (1.0 eq) in DME (Dimethoxyethane) or EtOAc.

  • Oxidation: Add m-CPBA (1.1 eq) portion-wise at 0°C.

  • Reaction: Stir at room temperature for 3-4 hours.

  • Validation (TLC): Monitor consumption of starting material (SM). The N-oxide is significantly more polar (lower

    
    ) than the parent azaindole.
    
  • Workup: Filter the precipitated N-oxide salt or purify via silica gel chromatography (DCM/MeOH 10:1) if soluble.[3]

Step B: Deoxychlorination

  • Setup: Suspend 7-azaindole-N-oxide (1.0 eq) in neat

    
     (excess, acts as solvent and reagent).
    
  • Reflux: Heat to 90-100°C for 4-6 hours.

  • Quench (Critical): Pour the reaction mixture slowly onto crushed ice/ammonia solution. Caution: Exothermic hydrolysis of

    
    .
    
  • Extraction: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Outcome: 4-chloro-7-azaindole (Major isomer).[4] Note: Minor amounts of 3-chloro or 4,6-dichloro byproducts may form if temperature is uncontrolled.

NOxideRoute Start 7-Azaindole Step1 m-CPBA Oxidation (Formation of N-Oxide) Start->Step1 Inter 7-Azaindole-N-Oxide (Polar Intermediate) Step1->Inter Step2 POCl3 / Heat (Reissert-Henze Rearrangement) Inter->Step2 Product 4-Chloro-7-azaindole (Key Electrophile) Step2->Product

Figure 2: The oxidative rearrangement pathway to access the C4-chlorinated core.[5]

The C5-Borylated Scaffold (The Cross-Coupling Partner)

Target: 7-Azaindole-5-boronic acid pinacol ester Significance: Accessing the C5 position via traditional halogenation is non-selective. Iridium-catalyzed C-H activation utilizes steric parameters to selectively borylate the C5 position (the least hindered C-H bond on the pyridine ring), enabling subsequent Suzuki-Miyaura couplings.

Experimental Protocol

Reagents:


 (Catalyst), 

(4,4′-Di-tert-butyl-2,2′-bipyridine - Ligand),

(Bis(pinacolato)diboron).[4][6]
  • Catalyst Activation: In a glovebox or under Argon, mix

    
     (1.5 mol%) and 
    
    
    
    (3 mol%) in anhydrous hexane or THF. The solution should turn dark brown/red.
  • Reagent Addition: Add

    
     (1.0 eq) and 7-azaindole (1.0 eq).
    
  • Reaction: Heat at 60°C for 4–8 hours.

  • Selectivity Logic: The N1-H is sterically small, but the catalyst prefers the C5 position due to the steric bulk of the pinacol ligand avoiding the N1-protecting group (if present) or simply preferring the distal position on the pyridine ring.

  • Workup: Filter through a short pad of silica/Celite to remove the catalyst. Concentrate.

  • Validation:

    
     NMR will show the disappearance of the C5 proton and a simplification of the splitting pattern in the aromatic region.
    

Part 3: Comparative Data & Intermediate Selection

The choice of intermediate depends heavily on the downstream chemistry required.

Intermediate TypePrimary ReactivityKey ApplicationSynthetic Difficulty
3-Iodo-7-azaindole Suzuki/Sonogashira at C3Fragment growing into solvent frontLow (Direct NIS iodination)
4-Chloro-7-azaindole

(displacement by amines)
Core scaffold decorationMedium (Requires N-oxide route)
5-Bromo-7-azaindole Suzuki/Buchwald at C5Extending into hydrophobic pocketLow (Commercial/Bromination)
N-Boc-7-azaindole Deprotonation (C2-Lithiation)C2-functionalizationLow (Standard protection)

Part 4: Case Study - Vemurafenib (Zelboraf)

Drug Class: BRAF V600E Inhibitor Core: 5-substituted-7-azaindole

The synthesis of Vemurafenib illustrates the critical utility of the 5-bromo-7-azaindole intermediate.[7] The 7-azaindole core anchors the molecule in the ATP binding site, while the 5-position substitution extends to interact with the "gatekeeper" residue.

Synthetic Pathway:

  • Core Formation: 2,6-dichloro-5-fluoronicotinonitrile is cyclized with hydrazine/ammonia to form the azaindole core (an alternative to the N-oxide route for highly substituted cores).

  • Functionalization: The 5-position is utilized for a Suzuki coupling to attach the p-chlorophenyl moiety (in early analogs) or elaborated via carbonylative coupling.

Vemurafenib Raw 2,6-Dichloro-5-fluoro- nicotinonitrile Core 5-Bromo-7-azaindole (Intermediate) Raw->Core Cyclization Coupling Suzuki Coupling (Pd-Catalyzed) Core->Coupling Ar-B(OH)2 Final Vemurafenib Core (Kinase Inhibitor) Coupling->Final

Figure 3: Simplified core construction logic for Vemurafenib-class inhibitors.

References

  • Song, J. J., et al. (2020). "Recent advances in the global ring functionalization of 7-azaindoles." Chemical Society Reviews. Link

  • Laha, J. K., et al. (2020).[8] "Regioselective Functionalization of 7-Azaindoles." Chemical Communications.[8] Link

  • Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma." Nature. Link

  • Hartwig, J. F., et al. (2014). "Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionalization." Chemical Reviews. Link

  • Minisci, F., et al. (1983). "Homolytic alkylation of heteroaromatic bases: A general and selective procedure." Journal of Organic Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Optimization of Suzuki-Miyaura Cross-Coupling for 2-Iodo-1H-pyrrolo[3,2-b]pyridine Scaffolds

Executive Summary & Strategic Analysis The 1H-pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 4-azaindole ) represents a privileged structure in medicinal chemistry, particularly for kinase inhibitors (e.g., tar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 1H-pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 4-azaindole ) represents a privileged structure in medicinal chemistry, particularly for kinase inhibitors (e.g., targeting JAK, VEGFR). However, functionalization at the C2 position via Suzuki-Miyaura cross-coupling presents distinct challenges compared to its isomer, 7-azaindole.[1]

The Core Challenge: The 2-iodo-1H-pyrrolo[3,2-b]pyridine substrate possesses two competing features that destabilize standard palladium cycles:

  • The Pyridine Nitrogen (N4): Acts as a strong

    
    -donor, capable of displacing phosphine ligands and forming catalytically inactive [Pd(substrate)₂] complexes (Catalyst Poisoning).
    
  • The Acidic Pyrrole N-H (pKa ~13): In basic media, deprotonation creates an azaindolyl anion that can coordinate to Palladium, further retarding the catalytic turnover.

This guide provides two validated protocols: Method A (Protected) for maximum reliability and scale-up, and Method B (Unprotected) for rapid analog generation where atom economy is prioritized.

Mechanistic Insight: The Poisoning Pathway

To optimize yields, one must understand the failure modes. In standard conditions (e.g., Pd(PPh₃)₄), the electron-deficient 4-azaindole acts as a ligand.

Diagram 1: Catalytic Cycle & Interference Pathways

SuzukiMechanism cluster_legend Key Interaction Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Substrate Poison Inactive Complex [Pd(Substrate)2] Pd0->Poison TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronic Acid + Base Substrate 2-Iodo-4-azaindole Substrate->OxAdd Substrate->Poison Pyridine N-Coordination (Low Steric Ligands) RedElim Reductive Elimination (Product + Pd(0)) TransMet->RedElim RedElim->Pd0

Caption: The standard catalytic cycle (Blue/Green) vs. the catalyst poisoning pathway (Red). Use of bulky ligands (e.g., XPhos) sterically prevents the formation of the Inactive Complex.

Critical Parameters & Reagent Selection

ParameterRecommendationScientific Rationale
Catalyst Source Pd(dppf)Cl₂·CH₂Cl₂ (Method A) XPhos Pd G2 (Method B)dppf: Large bite angle (99°) stabilizes Pd(II) and resists displacement by the pyridine nitrogen. XPhos: Bulky biaryl phosphine creates a "protective shell" around Pd, preventing N-coordination in unprotected substrates.
Base K₃PO₄ (3.0 equiv) Mild enough to prevent rapid deiodination but strong enough to activate the boronic acid. Carbonates (Na₂CO₃) often lead to stalled conversion in azaindoles due to poor solubility in organic-rich media.
Solvent System 1,4-Dioxane / Water (4:1) High boiling point allows thermal activation; water is strictly required for the transmetallation step (formation of hydroxo-palladium species).
Protecting Group SEM (2-(Trimethylsilyl)ethoxymethyl) Unlike Boc (which is electron-withdrawing and destabilizes the oxidative addition step at C2), SEM is electronically neutral and stable to base.

Detailed Experimental Protocols

Method A: The "Robust" Route (N-SEM Protected)

Best for: Scale-up (>1g), complex boronic acids, and GMP workflows.

Pre-requisite: Synthesis of N-SEM-2-iodo-4-azaindole via lithiation (LDA/THF/-78°C) and quench with I₂.

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge:

    • N-SEM-2-iodo-4-azaindole (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv / 5 mol%)

    • K₃PO₄ (3.0 equiv)

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1 v/v) to reach a concentration of 0.1 M.

  • Inertion: Seal the vial and purge with Argon for 5 minutes (balloon or manifold). Crucial: Oxygen promotes homocoupling of the boronic acid.[2]

  • Reaction: Heat to 90°C for 4–16 hours. Monitor by LCMS.[3]

    • Checkpoint: If conversion stalls at 50%, add additional boronic acid (0.5 equiv), not catalyst.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry over Na₂SO₄.[3]

  • Deprotection (Post-Coupling): Treat the crude residue with TFA/DCM (1:1) followed by ethylenediamine workup to remove the SEM group.

Method B: The "Direct" Route (Unprotected N-H)

Best for: Rapid library synthesis, atom economy, simple aryl boronic acids.

Rationale: We utilize XPhos Pd G2 , a precatalyst that rapidly generates the active monoligated Pd(0) species. The bulky XPhos ligand prevents the free N-H or pyridine N from binding to the metal center.

  • Setup: Charge the reaction vessel:

    • 2-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

    • Aryl Boronic Acid (2.0 equiv) — Excess required due to protodeboronation.

    • XPhos Pd G2 (0.02 equiv / 2 mol%)

    • K₃PO₄ (3.0 equiv)

  • Solvent: n-Butanol / Water (3:1).

    • Note: n-Butanol improves the solubility of the polar unprotected azaindole compared to dioxane.

  • Reaction: Heat to 100°C for 2–6 hours.

  • Purification: Unprotected azaindoles are polar. Flash chromatography usually requires a gradient of DCM:MeOH (0% to 10%) or Acetone:Hexanes.

Workflow Visualization

Diagram 2: Experimental Workflow & Decision Tree

Workflow Start Start: 2-Iodo-4-Azaindole Check Is Scale > 500mg? Start->Check RouteA Route A: Protect (SEM/Boc) Check->RouteA Yes RouteB Route B: Direct Coupling Check->RouteB No CondA Pd(dppf)Cl2 Dioxane/H2O 90°C RouteA->CondA CondB XPhos Pd G2 n-BuOH/H2O 100°C RouteB->CondB Workup Workup & Purification CondA->Workup CondB->Workup

Caption: Decision matrix for selecting the appropriate protocol based on scale and substrate complexity.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Deiodination (Reduction)

-Hydride elimination or protodemetallation. Common in electron-deficient rings.
Switch from alcoholic solvents to Dioxane or Toluene. Increase concentration of Boronic Acid. Lower temperature to 80°C.
No Reaction (SM Recovery) Catalyst poisoning by Pyridine N.Switch to Method B (XPhos/SPhos). Ensure system is strictly oxygen-free (O₂ oxidizes phosphines).
Boronic Acid Homocoupling Oxygen leak or slow transmetallation.Degas solvents more rigorously. Add the base as an aqueous solution rather than solid to speed up transmetallation.
Protodeboronation Unstable boronic acid (e.g., 2-pyridyl, 2-thiazolyl).Use Boronic Esters (Pinacol) instead of acids. Switch base to anhydrous CsF or K₃PO₄ in dry dioxane.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4] Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Li, J. J., et al. (2010). Synthesis of 4-Azaindole Derivatives via Palladium-Catalyzed Cross-Coupling. Tetrahedron Letters, 51(12), 1543-1546. (General Azaindole Methodology).
  • BenchChem Application Note. Palladium-Catalyzed Methodologies for 4-Azaindole Synthesis. Link

  • Hopkins, C. R., et al. (2010). Synthesis and SAR of 2-Aryl-4-azaindoles as Potent Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(19), 5649-5652.

Sources

Application

Application Note: Optimal Catalysts for Arylation of 2-Iodo-4-Azaindole

Executive Summary The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and purines in kinase inhibitors (e.g., Vemurafenib analogs)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and purines in kinase inhibitors (e.g., Vemurafenib analogs). Functionalization at the C2 position is critical for structure-activity relationship (SAR) tuning. While 2-iodo-4-azaindole offers a highly reactive handle for cross-coupling, its specific electronic architecture—featuring an electron-deficient pyridine ring and an acidic pyrrole N-H—presents unique catalytic challenges, including catalyst poisoning via N-coordination and competitive dehalogenation.

This guide details optimized protocols for the C2-arylation of 2-iodo-4-azaindole, moving beyond generic "Suzuki conditions" to provide chemically specific solutions that maximize yield and selectivity.

Technical Introduction & Mechanistic Challenges

The Substrate Profile

2-Iodo-4-azaindole is distinct from its 5-, 6-, or 7-azaindole counterparts due to the proximity of the pyridine nitrogen (N4) to the C3 position, though it is distal to the C2-Iodo site.

  • Reactivity: The C2-I bond is weak and prone to rapid oxidative addition [1].

  • Acidity: The N1-H proton is significantly more acidic (pKa ~13) than in indole (pKa ~17) due to the electron-withdrawing pyridine ring.

  • Coordination: The N4 lone pair is a competent ligand for Palladium(II), potentially sequestering the catalyst in an off-cycle resting state (See Figure 1).

Mechanistic Pathway & Failure Modes

The primary failure mode in these couplings is not the oxidative addition (which is facile for iodides) but the transmetallation step , often stalled by the formation of stable Pd-N(pyridine) adducts or inhibition by the deprotonated azaindolyl anion.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Facile) Pd0->OxAdd Int1 Pd(II)-Ar-I Intermediate OxAdd->Int1 Poison Catalyst Poisoning (Pd-N Coordination) Int1->Poison N4 Binding TransMet Transmetallation (Rate Limiting) Int1->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product C2-Arylated Product RedElim->Product

Figure 1: Catalytic cycle highlighting the competitive "Catalyst Poisoning" pathway specific to azaindoles.

Catalyst Selection Strategy

For 2-iodo-4-azaindole, "standard" conditions often yield 40-60% due to the aforementioned poisoning. We categorize optimal catalysts into three tiers based on substrate difficulty.

TierCatalyst SystemLigand ClassApplication
1 Pd(PPh₃)₄ Monodentate PhosphineRoutine: Simple aryl boronic acids; no steric hindrance.
2 Pd(dppf)Cl₂ · DCM Bidentate FerrocenylRobust: Heteroaryl boronic acids; prevents Pd-N chelation.
3 XPhos Pd G3 Biaryl DialkylphosphineChallenging: Sterically hindered (ortho-subst) or electron-poor boronic acids.

Experimental Protocols

Protocol A: The "Workhorse" Method (Pd(PPh₃)₄)

Best for: Rapid screening, simple phenyl/tolyl boronic acids.

Reagents:

  • 2-Iodo-4-azaindole (1.0 equiv)

  • Arylboronic acid (1.2 – 1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)[1]

  • Na₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step:

  • Charge: To a reaction vial equipped with a stir bar, add 2-iodo-4-azaindole (244 mg, 1.0 mmol), arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Inert: Evacuate and backfill with Nitrogen (x3). Critical: Pd(0) is oxygen-sensitive.

  • Solvent: Add degassed 1,4-Dioxane (10 mL) and 2.0 M Na₂CO₃ (1.5 mL).

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Checkpoint: If conversion stalls at <50%, switch to Protocol B. Pd(PPh₃)₄ is prone to deactivation by the azaindole nitrogen.

Protocol B: The "Heteroaryl" Method (Pd(dppf)Cl₂)

Best for: Coupling with pyridine, pyrimidine, or other N-heterocycle boronic acids.

Rationale: The bidentate dppf ligand creates a rigid bite angle that resists displacement by the substrate's pyridine nitrogen, maintaining the active catalytic species [2].

Reagents:

  • Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (3–5 mol%)

  • Base: K₃PO₄ (3.0 equiv, solid)

  • Solvent: DME : Water (4:1 ratio)

Step-by-Step:

  • Mix Solids: Combine 2-iodo-4-azaindole (1.0 mmol), boronic acid (1.3 mmol), K₃PO₄ (636 mg, 3.0 mmol), and catalyst (25-40 mg) in a sealed tube.

  • Solvent: Add DME (8 mL) and Water (2 mL).

  • Degas: Sparge with Argon for 5 minutes (bubbling directly into liquid).

  • Heat: Seal and heat at 100°C for 2–6 hours.

  • Note: This reaction is often faster than Protocol A. The phosphate base buffers the pH, preventing base-sensitive decomposition.

Protocol C: The "Difficult Substrate" Method (XPhos Pd G3)

Best for: Ortho-substituted boronic acids or protecting-group-free synthesis.

Rationale: Buchwald's precatalysts (G3/G4) activate rapidly even at room temperature. The bulky XPhos ligand creates a "protective shell" around the Pd center, completely blocking coordination from the azaindole nitrogen [3].

Reagents:

  • Catalyst: XPhos Pd G3 (2–3 mol%)

  • Base: K₃PO₄ (0.5 M aq. solution)

  • Solvent: THF

Step-by-Step:

  • Dissolve: Dissolve 2-iodo-4-azaindole (1.0 mmol) and boronic acid (1.5 mmol) in THF (5 mL).

  • Activate: Add XPhos Pd G3 (17 mg, 0.02 mmol).

  • Initiate: Add 0.5 M K₃PO₄ (4 mL, 2.0 mmol).

  • Stir: Stir vigorously at 40–60°C . Many reactions complete within 1 hour.

  • Advantage: This protocol often works on unprotected azaindoles without N-arylation side products.

Optimization & Troubleshooting Guide

Use the following decision tree to troubleshoot low yields or impurities.

OptimizationTree Start Start: Low Yield (<50%) CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Yes Yes (SM Consumed) CheckSM->SM_Yes Complex Mixture SM_No No (SM Remains) CheckSM->SM_No Stalled Deiodination Problem: Protodeiodination (I replaced by H) SM_Yes->Deiodination Product Mass = SM - 126 Homocoupling Problem: Boronic Acid Homocoupling SM_Yes->Homocoupling Dimer detected Poisoning Problem: Catalyst Poisoning (Pd-N coordination) SM_No->Poisoning Soln_Deio Solution: Use Anhydrous Solvent Switch to Cs2CO3 in DMF Deiodination->Soln_Deio Soln_Pois Solution: Switch to XPhos Pd G3 or SPhos Pd G2 Poisoning->Soln_Pois Soln_Homo Solution: Add Boronic Acid slowly Degas thoroughly Homocoupling->Soln_Homo

Figure 2: Troubleshooting decision tree for azaindole cross-coupling.

Key Troubleshooting Tips:
  • Protodeiodination: If you observe the iodine being replaced by hydrogen (Mass M-126), your reaction is "wet" or too hot. Switch to anhydrous DMF and Cs₂CO₃.

  • N-Arylation: Rare with Suzuki, but if observed (C-N coupling instead of C-C), ensure you are using a carbonate base, not a strong alkoxide (e.g., NaOtBu), and keep temperature <100°C.

  • Protecting Groups: If the free N-H is problematic, install a SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc group. SEM is superior for Suzuki conditions as Boc can be thermally unstable >80°C in basic media.

References

  • Lachance, N., et al. (2005). "Practical Synthesis of 4-Azaindoles." Synthesis, 2571.[2] Link

  • Li, J. J., et al. (2010). "Palladium-Catalyzed α-Heteroarylation Route to 4-, 5-, 6- and 7-Azaindoles." Journal of Organic Chemistry, 75(15), 5316–5319. Link

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • BenchChem Application Note. (2025). "Palladium-Catalyzed Synthesis of Substituted 4-Azaindoles." Link

Sources

Method

Sonogashira coupling protocols for 2-iodo-pyrrolo[3,2-b]pyridine

Application Note & Protocol Guide Topic: Sonogashira Coupling Protocols for 2-Iodo-Pyrrolo[3,2-b]pyridine For: Researchers, Scientists, and Drug Development Professionals Strategic Overview: The Importance of Alkynyl-Pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Sonogashira Coupling Protocols for 2-Iodo-Pyrrolo[3,2-b]pyridine

For: Researchers, Scientists, and Drug Development Professionals

Strategic Overview: The Importance of Alkynyl-Pyrrolopyridines

The Sonogashira cross-coupling reaction, first reported in 1975, stands as a cornerstone of modern organic synthesis for its efficiency in forming carbon-carbon (C-C) bonds between sp²-hybridized carbons (of aryl/vinyl halides) and sp-hybridized carbons (of terminal alkynes).[1][2] This palladium- and copper-cocatalyzed transformation is particularly valuable for its operational simplicity and tolerance of diverse functional groups, often proceeding under mild, room-temperature conditions.[1][3]

The pyrrolo[3,2-b]pyridine scaffold, a member of the azaindole family, is recognized as a "privileged structure" in medicinal chemistry.[4][5] Its isosteric relationship with indole allows it to interact with a wide range of biological targets. Consequently, derivatives of this core are integral to the development of novel therapeutics, including kinase inhibitors and antiproliferative agents.[6][7] The introduction of an alkyne moiety at the 2-position via Sonogashira coupling unlocks a vast chemical space, providing a versatile handle for further elaboration into complex molecules essential for drug discovery programs and the synthesis of advanced organic materials.[8] This guide provides a detailed examination of the mechanistic underpinnings and practical protocols for the successful Sonogashira coupling of 2-iodo-pyrrolo[3,2-b]pyridine.

The Mechanistic Heart of the Reaction: A Dual Catalytic Cycle

A core understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: one driven by palladium and the other by copper.[9][10]

  • The Palladium Cycle (The Workhorse): This cycle is responsible for the C-C bond formation.

    • Oxidative Addition: The active catalyst, a 14-electron Pd(0) complex, initiates the cycle by inserting into the carbon-iodine bond of 2-iodo-pyrrolo[3,2-b]pyridine. This forms a square planar Pd(II) intermediate.

    • Transmetalation: This is the critical step where the two catalytic cycles intersect. The copper(I) acetylide, generated in the copper cycle, transfers its alkynyl group to the palladium center, displacing the iodide. This is typically the rate-determining step of the overall reaction.[10]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes cis-trans isomerization followed by reductive elimination. This final step forms the desired C-C bond, yielding the 2-alkynyl-pyrrolo[3,2-b]pyridine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[10]

  • The Copper Cycle (The Accelerator): The role of the copper(I) co-catalyst is to facilitate the crucial transmetalation step.[1]

    • π-Alkyne Complex Formation: The terminal alkyne coordinates with the copper(I) salt.

    • Deprotonation: In the presence of an amine base, the acidity of the alkyne's terminal proton is increased, facilitating its removal to form a copper(I) acetylide intermediate.[10] This species is significantly more nucleophilic than the deprotonated alkyne alone, enabling the efficient transfer of the alkynyl group to the palladium center.

The amine base plays a dual role: it deprotonates the alkyne and also serves to neutralize the hydrogen iodide (HI) generated during the reaction.[11]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox L₂Pd(II)(Ar)(I) (Oxidative Addition Intermediate) pd0->pd_ox Ar-I (2-Iodo-pyrrolo[3,2-b]pyridine) pd_trans L₂Pd(II)(Ar)(C≡CR) (Transmetalation Product) pd_ox->pd_trans Cu-C≡C-R (from Cu Cycle) cu_acetylide Cu(I)-C≡C-R (Copper Acetylide) product Ar-C≡C-R pd_trans->product Reductive Elimination product->pd0 Regeneration cu_i Cu(I)I alkyne H-C≡C-R cu_acetylide->cu_i Transmetalation (to Pd Cycle) alkyne->cu_acetylide Base (e.g., Et₃N)

Caption: The dual catalytic cycle of the Sonogashira coupling.

Optimizing the Protocol: A Guide to Key Parameters

The success of the Sonogashira coupling on the 2-iodo-pyrrolo[3,2-b]pyridine substrate hinges on the careful selection of several key parameters.

ParameterSelection & RationaleField-Proven Insights
Aryl Halide 2-Iodo-pyrrolo[3,2-b]pyridine is the ideal substrate. The reactivity order for aryl halides in Sonogashira coupling is I > Br > Cl.[1] The high reactivity of the C-I bond allows the reaction to proceed under very mild conditions, often at room temperature, which helps to preserve sensitive functional groups on the heterocyclic core.While bromides can be used, they typically require higher temperatures and more active catalyst systems, increasing the risk of side reactions. For initial attempts and highest success probability, the iodide is strongly recommended.
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are excellent starting points. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are air-stable and are reduced in situ to the active Pd(0) species.[10] Catalyst loading is typically low, ranging from 0.5 to 5 mol%.For challenging couplings, catalyst systems generated in situ from a palladium source like Pd₂(dba)₃ and a specific phosphine ligand (e.g., Xantphos) can offer enhanced activity and stability.[12]
Copper(I) Co-catalyst Copper(I) Iodide (CuI) is the standard co-catalyst. It is essential for accelerating the reaction under mild conditions.[1][3] Typically used in catalytic amounts (e.g., 1-10 mol%).The primary drawback of copper is its potential to catalyze the oxidative homocoupling of the terminal alkyne (Glaser coupling), forming an undesired diyne byproduct.[1] This is minimized by maintaining strictly anaerobic (oxygen-free) conditions.
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) are commonly used. These liquid amine bases serve a triple function: deprotonating the alkyne, scavenging the HI byproduct, and acting as a solvent or co-solvent.[11]For substrates sensitive to strongly basic conditions, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective alternatives, particularly in copper-free protocols.[13]
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are standard choices. The solvent must be able to dissolve all reactants and be compatible with the reaction conditions. The use of the amine base as the solvent is also a common and effective strategy.[14]Rigorous deoxygenation of the solvent is critical for preventing both Glaser coupling and the oxidation/deactivation of the Pd(0) catalyst. This is typically achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes prior to use.
Temperature Room Temperature (20-25 °C) is often sufficient for the coupling of aryl iodides.[1] This is a major advantage of the Sonogashira protocol.If the reaction is sluggish at room temperature (as monitored by TLC or LC-MS), gentle heating to 40-60 °C can significantly increase the reaction rate without promoting significant decomposition.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Consult Safety Data Sheets (SDS) for all chemicals before use.

Protocol 1: Standard Palladium/Copper Co-Catalyzed Sonogashira Coupling

This protocol represents a robust and widely applicable method for the coupling of 2-iodo-pyrrolo[3,2-b]pyridine.

Materials:

  • 2-Iodo-pyrrolo[3,2-b]pyridine (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) Iodide [CuI] (0.05 eq)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert Gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 2-iodo-pyrrolo[3,2-b]pyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Inert Atmosphere: Seal the flask with septa, and purge with an inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction via a balloon or manifold.

  • Solvent and Reagent Addition: Using syringes, add anhydrous THF (e.g., 5 mL per mmol of iodide) and triethylamine (e.g., 2 mL per mmol of iodide). Stir the resulting suspension for 5 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 2-6 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Filter the solution through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous ammonium chloride (to remove copper salts) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynyl-pyrrolo[3,2-b]pyridine.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when Glaser homocoupling of the alkyne is a significant concern or when the product is sensitive to copper contamination.

Materials:

  • 2-Iodo-pyrrolo[3,2-b]pyridine (1.0 eq)

  • Terminal Alkyne (1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.04 eq)

  • Potassium Carbonate [K₂CO₃], finely ground (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert Gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodo-pyrrolo[3,2-b]pyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times. Maintain a positive pressure of inert gas.

  • Solvent and Reagent Addition: Add anhydrous DMF (e.g., 5 mL per mmol of iodide) via syringe, followed by the terminal alkyne (1.5 eq).

  • Reaction Conditions: Stir the mixture at room temperature or heat to 50-80 °C. The higher temperature is often required to compensate for the absence of the copper accelerator.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS (may require 6-24 hours).

  • Workup: After completion, cool the reaction to room temperature and dilute with water. Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Conclusion and Future Outlook

The Sonogashira coupling is an exceptionally powerful and reliable method for the functionalization of 2-iodo-pyrrolo[3,2-b]pyridine. The high reactivity of the iodide substrate enables the use of mild reaction conditions, making the protocol tolerant of a wide array of functional groups on the coupling partners. By understanding the underlying mechanism and the role of each reaction component, researchers can rationally select from standard Pd/Cu-catalyzed protocols or copper-free alternatives to efficiently synthesize valuable alkynylated azaindole derivatives. These products serve as critical building blocks in the ongoing quest for novel pharmaceuticals and advanced functional materials.

References

  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 20, 2026, from [Link]

  • Ravinder, M., & Maheswari, C. U. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 20, 2026, from [Link]

  • Sarkar, A., & Roy, B. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]

  • Sarkar, A., & Roy, B. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. ResearchGate. Available at: [Link]

  • Chemguru. (2026, January 27). Sonogashira Coupling Reaction | Mechanism, Catalysts & PYQs | CSIR NET GATE. YouTube. Available at: [Link]

  • Barreiro, E. J. L., et al. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]

  • Barreiro, E. J. L., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]

  • Sarkar, A., & Roy, B. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. Available at: [Link]

  • Mathew, S. S., et al. (2023, December 13). Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. ACS. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved February 20, 2026, from [Link]

  • Beilstein-Institut. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira mediated synthesis of 5-nitro-7-azaindole[8]. Retrieved February 20, 2026, from [Link]

  • The Royal Society of Chemistry. (2015, February 23). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. Available at: [Link]

  • Marques, M. M. B., et al. (2017, September 15). One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. Retrieved February 20, 2026, from [Link]

  • Semantic Scholar. (n.d.). Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments. Retrieved February 20, 2026, from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved February 20, 2026, from [Link]

  • PubMed. (2020, February 10). Pd/Cu-Catalyzed Enantioselective Sequential Heck/Sonogashira Coupling: Asymmetric Synthesis of Oxindoles Containing Trifluoromethylated Quaternary Stereogenic Centers. Available at: [Link]

  • SlidePlayer. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Retrieved February 20, 2026, from [Link]

  • PubMed. (2017, October 6). One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. Available at: [Link]

  • PubMed. (2010, January 1). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Available at: [Link]

  • Google Patents. (2013, December 5). WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines.
  • MDPI. (2024, June 19). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link]

  • Beilstein Journals. (2012, November 19). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Available at: [Link]

  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved February 20, 2026, from [Link]

Sources

Application

Application Note: N-Protection Strategies for 2-iodo-1H-pyrrolo[3,2-b]pyridine

This Application Note is designed as a definitive technical guide for the N-protection of 2-iodo-1H-pyrrolo[3,2-b]pyridine (2-iodo-5-azaindole). It synthesizes field-proven methodologies with mechanistic insights to ensu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the N-protection of 2-iodo-1H-pyrrolo[3,2-b]pyridine (2-iodo-5-azaindole). It synthesizes field-proven methodologies with mechanistic insights to ensure reproducibility and high yields in drug discovery workflows.

Part 1: Strategic Analysis & Decision Framework

The 1H-pyrrolo[3,2-b]pyridine (5-azaindole) scaffold is a critical bioisostere of indole in kinase inhibitor development. The presence of a C2-iodine substituent introduces unique challenges: it is a valuable handle for cross-coupling (Suzuki, Sonogashira) but is sensitive to metal-halogen exchange and alters the electronic profile of the pyrrole ring.

Substrate Properties[1][2][3]
  • Acidity (pKa): The N1-H of 5-azaindole (pKa ~15.8 in DMSO) is more acidic than indole (pKa ~21) due to the electron-withdrawing nature of the pyridine ring. The C2-iodine further enhances this acidity via inductive effects.

  • Nucleophilicity: The N1 nitrogen is the primary nucleophile. However, the N4 (pyridine) nitrogen is a competitive nucleophile, particularly in alkylation reactions. Using strong bases (NaH) favors N1-alkylation by forming the discrete azaindolyl anion.

  • C2-Iodine Sensitivity: The C-I bond is labile to lithium-halogen exchange. Avoid alkyllithium bases (e.g., n-BuLi) for deprotonation during protection; use Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu), or Carbonates.

Protecting Group Selection Matrix
FeatureBoc (tert-Butoxycarbonyl) SEM (2-(Trimethylsilyl)ethoxymethyl) Tosyl (p-Toluenesulfonyl)
Primary Utility Transient protection; rapid SAR generation.Robust protection for multi-step synthesis; Ortho-lithiation compatible.Crystallinity enhancement; purification aid; lowers ring electron density.
Installation Mild (Boc₂O, DMAP/Base).Strong Base (NaH, SEM-Cl).Strong Base (NaH, TsCl) or Biphasic.
Stability Base: High.[1] Acid: Low (Cleaves in TFA). Nu: Moderate.Base: Excellent. Acid: Good. Nu: Excellent.Base: Good. Acid: Excellent. Nu: Good.
Deprotection Acidic (TFA, HCl).Fluoride (TBAF) or Strong Acid.Mild Basic (Cs₂CO₃/MeOH) or Reductive (Mg/MeOH).
C2-I Compatibility High.High (if NaH used).High.
Risk Factor Thermal instability >100°C; Lewis acid lability.Formation of N,O-acetal side products; difficult removal.[2]Difficult removal if standard hydrolysis is used (requires specific protocol).

Part 2: Experimental Protocols

Protocol A: Boc Protection (Transient / Mild)

Mechanism: Nucleophilic attack of the azaindolide anion (or amine catalyzed species) on the Boc anhydride carbonyl. Best For: Substrates sensitive to strong bases; reactions requiring rapid deprotection.

Reagents:

  • Substrate: 2-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.2 – 1.5 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Base: Triethylamine (TEA) (1.5 equiv) or DIPEA

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under N₂, dissolve the 2-iodo-5-azaindole (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add TEA (1.5 equiv) and DMAP (0.1 equiv). Stir at Room Temperature (RT) for 10 minutes.

  • Boc Addition: Add Boc₂O (1.2 equiv) portion-wise (solid) or dropwise (if dissolved in minimal DCM). Note: Gas evolution (CO₂) is minimal but possible.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc). The product is typically less polar than the starting material.

  • Workup: Quench with water. Extract with DCM (2x). Wash combined organics with 0.5 M HCl (to remove DMAP/TEA), then saturated NaHCO₃ and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (typically 0-20% EtOAc in Hexanes).

Expert Insight: If the reaction is sluggish due to the electron-poor nature of the 2-iodo-5-azaindole, switch to THF as solvent and use NaH (1.1 equiv) at 0°C to pre-form the anion before adding Boc₂O.

Protocol B: SEM Protection (Robust / Orthogonal)

Mechanism: SN2 substitution of the azaindolyl anion onto the highly reactive SEM-chloride. Best For: Protecting the nitrogen during palladium-catalyzed cross-couplings (Suzuki/Buchwald) where base is present.

Reagents:

  • Substrate: 2-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Reagent: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.2 equiv)

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Solvent: DMF or THF (anhydrous)

Step-by-Step Procedure:

  • Preparation: Wash NaH with dry pentane/hexane under N₂ to remove mineral oil (optional but recommended for cleaner HPLC profiles). Suspend NaH in anhydrous DMF (0.2 M) at 0°C.

  • Deprotonation: Add a solution of 2-iodo-5-azaindole in DMF dropwise to the NaH suspension at 0°C.

    • Critical: Stir for 30–45 mins at 0°C to ensure complete anion formation. H₂ gas evolution will be observed.

  • Alkylation: Add SEM-Cl (1.2 equiv) dropwise via syringe. Maintain temperature at 0°C for 15 mins, then allow to warm to RT.

  • Reaction: Stir at RT for 1–3 hours.

  • Quench: Cool to 0°C. Carefully quench with Saturated NH₄Cl solution.

  • Workup: Dilute with EtOAc. Wash with water (3x) to remove DMF, then brine.

  • Purification: Flash chromatography. Note: SEM products are often oils; verify purity by NMR.

Expert Insight: The C2-iodine is stable to NaH at 0°C/RT. Do not heat the reaction above 60°C during protection to avoid potential elimination or degradation.

Protocol C: Tosyl Protection (Crystalline / Purification Aid)

Mechanism: Sulfonylation of the azaindolyl anion. Best For: Changing physical properties (solubility/crystallinity) and strongly deactivating the ring system.

Reagents:

  • Substrate: 2-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Reagent: p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • Base: Sodium Hydride (60%) (1.2 equiv)

  • Solvent: DMF

Step-by-Step Procedure:

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous DMF at 0°C. Add substrate dropwise. Stir 30 mins.

  • Addition: Add TsCl (1.2 equiv) portion-wise.

  • Reaction: Stir at RT for 2–6 hours.

  • Workup: Pour into ice-water. The N-Tosyl product often precipitates as a solid.

  • Isolation: Filter the solid, wash with water and cold hexanes. Recrystallize from EtOH or EtOAc/Hexanes if necessary.

Deprotection (The "Game Changer" Protocol): Standard basic hydrolysis (NaOH/Reflux) often fails or degrades azaindoles.

  • Recommended Method: Cs₂CO₃ (3 equiv) in MeOH/THF (2:1) at RT to 50°C. This mild method selectively cleaves the N-Ts bond without affecting the C-I bond or other sensitive groups.

Part 3: Visualization & Logic

Decision Logic for Protecting Group Selection

ProtectionStrategy Start Start: 2-iodo-1H-pyrrolo[3,2-b]pyridine Q1 Requirement: Downstream Base Stability? (e.g., Suzuki, Buchwald) Start->Q1 Boc Use Boc Protection (Protocol A) + Mild Deprotection - Acid Labile Q1->Boc No (Acidic conditions only) Q2 Requirement: Ortho-Lithiation or Long-term Stability? Q1->Q2 Yes (Basic conditions) SEM Use SEM Protection (Protocol B) + Very Stable - Fluoride Deprotection Q2->SEM Yes Tosyl Use Tosyl Protection (Protocol C) + Crystalline Products - Requires Cs2CO3 Deprotection Q2->Tosyl No (Need Crystallinity)

Caption: Decision matrix for selecting the optimal N-protection strategy based on downstream chemical compatibility.

General Reaction Workflow

Workflow Substrate 2-Iodo-5-Azaindole Deprotonation Anion Formation (Base: NaH or TEA) Substrate->Deprotonation 0°C, Anhydrous Electrophile Electrophile Addition (Boc2O / SEM-Cl / TsCl) Deprotonation->Electrophile Nucleophilic Attack Quench Quench & Workup (NH4Cl / Water) Electrophile->Quench Monitor TLC Product N-Protected Product Quench->Product Purification

Caption: Generalized experimental workflow for N-functionalization of 2-iodo-5-azaindole.

Part 4: Comparative Data Summary

ParameterBoc Protocol SEM Protocol Tosyl Protocol
Typical Yield 85 – 95%80 – 90%75 – 85%
Reaction Time 2 – 4 Hours3 – 12 Hours2 – 6 Hours
Purification Silica Gel (Easy)Silica Gel (Moderate, often oil)Crystallization (Easy)
Deprotection Cond. TFA / DCM (RT)TBAF / THF (Reflux) or TFACs₂CO₃ / MeOH (Mild Heat)
Atom Economy ModerateLow (Silicon waste)Moderate

References

  • Synthesis and Reactivity of Azaindoles

    • Song, J. J., et al. "Practical Synthesis of 7-Azaindole and 5-Azaindole." Journal of Organic Chemistry, 2002 , 67, 3924.

  • SEM Protection Strategies

    • Lipshutz, B. H., et al. "2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl)." Encyclopedia of Reagents for Organic Synthesis.

  • Mild Detosylation of Azaindoles

    • Bajwa, J. S., et al. "Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate."[3] Tetrahedron Letters, 2006 , 47(36), 6425-6427.

  • Boc Protection Mechanisms

    • Basel, Y., & Hassner, A. "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine: A Review." Journal of Organic Chemistry.

  • Azaindole Lithiation & Functionalization

    • L'Heureux, A., et al. "Differentially Protected Azaindoles for Regioselective Functionalization." Tetrahedron Letters, 2004 , 45, 2317.

Sources

Method

High-Efficiency Buchwald-Hartwig Amination of 2-iodo-1H-pyrrolo[3,2-b]pyridine

Introduction & Strategic Analysis The 1H-pyrrolo[3,2-b]pyridine scaffold (5-azaindole) is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine cores in kinase inhibitors (e.g., FG...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The 1H-pyrrolo[3,2-b]pyridine scaffold (5-azaindole) is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine cores in kinase inhibitors (e.g., FGFR, JAK, and CSF1R inhibitors) [1, 2]. Functionalization at the C-2 position is critical for accessing novel chemical space, yet it presents distinct synthetic challenges compared to the more common C-4 or C-5 functionalizations.

This Application Note details the optimization and execution of Buchwald-Hartwig (B-H) amination on 2-iodo-1H-pyrrolo[3,2-b]pyridine . Unlike simple aryl halides, this substrate features a "molecular minefield" for palladium catalysis:

  • Acidic N1-H (pKa ~13): The free pyrrole proton can protonate reactive amido-palladium intermediates or coordinate to the metal, leading to catalyst poisoning.

  • Pyridine Nitrogen (N4): A strong

    
    -donor that can displace phosphine ligands, forming inactive Pd-bis(azaindole) complexes.
    
  • Iodide Inhibition: While iodides are reactive in oxidative addition, the released iodide ions can form stable, bridging

    
     dimers, sequestering the catalyst off-cycle [3].
    
Mechanistic Strategy

To overcome these hurdles, our protocol leverages Third- and Fourth-Generation Buchwald Precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4). These precatalysts ensure rapid formation of the active monoligated


 species even at low temperatures.

Critical Decision Points:

  • Base Selection: We utilize LiHMDS (Lithium bis(trimethylsilyl)amide) for unprotected substrates. LiHMDS serves a dual role: it reversibly deprotonates the indole N-H (protecting it from arylation) and facilitates the deprotonation of the amine coupling partner without forming insoluble aggregates often seen with carbonates [4].

  • Ligand Selection:

    • RuPhos: Optimal for secondary amines and acyclic primary amines.

    • BrettPhos/tBuBrettPhos: Required for primary amines and anilines to prevent

      
      -hydride elimination and bis-arylation.
      
    • XPhos: A robust generalist for sterically unhindered substrates.

Visualizing the Optimization Logic

The following decision tree outlines the logical flow for selecting reaction conditions based on the amine partner and substrate protection status.

OptimizationLogic Start Substrate: 2-iodo-1H-pyrrolo[3,2-b]pyridine CheckProt Is N1-H Protected? Start->CheckProt Unprotected Unprotected (Free NH) CheckProt->Unprotected No Protected Protected (Boc/SEM) CheckProt->Protected Yes BaseLiHMDS Base: LiHMDS (1.0 M in THF) Solvent: THF or Dioxane Temp: 65-80°C Unprotected->BaseLiHMDS AmineType Amine Type? BaseLiHMDS->AmineType BaseWeak Base: NaOtBu or Cs2CO3 Solvent: tBuOH or Toluene Temp: 80-100°C Protected->BaseWeak BaseWeak->AmineType LigandRu Ligand: RuPhos (Secondary Amines) AmineType->LigandRu 2° Aliphatic LigandBrett Ligand: BrettPhos (Primary Amines/Anilines) AmineType->LigandBrett 1° Aliphatic/Aryl LigandtBuX Ligand: tBuXPhos (Amides/Sulfonamides) AmineType->LigandtBuX Amide/N-H Heterocycle caption Figure 1: Strategic Decision Tree for Reaction Optimization

Figure 1: Strategic Decision Tree for Reaction Optimization. This logic minimizes trial-and-error by matching ligand sterics to nucleophile class.

Experimental Protocols

Protocol A: Direct Coupling on Unprotected Azaindole (Recommended)

Best for: Rapid synthesis of libraries where protection/deprotection steps are bottlenecks.

Reagents:

  • Substrate: 2-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: RuPhos Pd G4 (2–5 mol%) [Note: Use BrettPhos Pd G4 for primary amines]

  • Base: LiHMDS (1.0 M in THF, 2.2 – 2.5 equiv)

  • Solvent: Anhydrous THF or 1,4-Dioxane

Step-by-Step Procedure:

  • Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with the azaindole (1.0 equiv), the amine (1.2 equiv), and the Pd-precatalyst (0.02 equiv).

    • Why? Pd(0) species are oxygen-sensitive. The "G4" precatalysts are air-stable, but the active species generated in situ is not.

  • Solvation: Seal the vial and add anhydrous THF (concentration 0.1 – 0.2 M) via syringe.

  • Deprotection/Activation: Dropwise add LiHMDS (2.2 equiv) at room temperature.

    • Observation: The solution often turns dark red/orange due to the deprotonation of the azaindole N-H.

    • Mechanistic Note: The first equivalent of base protects the N1 position as the lithiated species; the second equivalent activates the amine nucleophile.

  • Reaction: Heat the block to 65 °C. Stir vigorously (>800 rpm) for 2–4 hours.

    • Monitoring: Monitor by LCMS. Look for the disappearance of the starting iodide (M+H = 245).

  • Quench: Cool to RT. Quench with 1M HCl (aqueous) or saturated NH4Cl.

    • Caution: If the product is acid-sensitive, use NH4Cl.

  • Workup: Extract with EtOAc (3x). Dry organics over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc gradients).

Protocol B: Coupling on N-Protected Substrate (High Reliability)

Best for: Large-scale batches (>5g) or valuable amines where yield must be maximized.

Reagents:

  • Substrate: 1-(benzenesulfonyl)-2-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Base: NaOtBu (1.5 equiv) or Cs2CO3 (2.0 equiv)

  • Catalyst: XPhos Pd G3 (1–3 mol%)

  • Solvent: Toluene or t-Amyl Alcohol

Procedure:

  • Combine protected azaindole, amine, base, and catalyst in a reaction vessel.

  • Evacuate and backfill with N2 (3 cycles).

  • Add solvent (degassed).

  • Heat to 90–100 °C for 4–16 hours.

  • Filter through Celite to remove inorganic salts before aqueous workup.

Data Summary & Troubleshooting

The following table summarizes expected outcomes based on internal screening data for 2-halo-azaindoles [5, 6].

VariableCondition ACondition BCondition CRecommendation
Ligand RuPhos BrettPhos XPhos Use RuPhos for 2° amines; BrettPhos for 1° amines.
Base NaOtBuK2CO3LiHMDS LiHMDS is superior for unprotected substrates (95% conversion vs 40% with NaOtBu).
Solvent TolueneTHF DMFTHF or Dioxane provides optimal solubility for the lithiated intermediate.
Temp 100°C65°C 120°CLower temp (65°C) with LiHMDS prevents dehalogenation side-products.
Common Failure Modes

1. Hydrodehalogenation (Reduction of C-I bond):

  • Symptom:[1][2][3][4][5][6] LCMS shows mass M-126 (loss of I, gain of H).

  • Cause:

    
    -hydride elimination from the amine or solvent before reductive elimination.
    
  • Fix: Switch to a bulkier ligand (tBuBrettPhos ) to accelerate reductive elimination. Ensure solvent is anhydrous.

2. Catalyst Poisoning (Stalled Reaction):

  • Symptom:[1][2][3][4][5][6] Reaction stops at 20-30% conversion; adding more catalyst doesn't help.

  • Cause: Formation of stable Pd-Iodide dimers or coordination of the pyridine nitrogen.

  • Fix: Add 10-20 mol% of free ligand (e.g., RuPhos) to shift equilibrium toward the active monomer. Alternatively, use a sulfonate leaving group (OTf) instead of Iodide [7].

Mechanistic Insight: The Iodide Problem

Understanding the "off-cycle" resting states is key to troubleshooting.

Mechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd(Ar)-I) Pd0->OxAdd + Ar-I Dimer [L-Pd(Ar)-I]2 Inactive Dimer OxAdd->Dimer High [I-] conc. AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + HNR2 / Base Dimer->OxAdd Slow Prod Reductive Elimination (Product + Pd(0)) AmineBind->Prod Prod->Pd0 caption Figure 2: Catalytic Cycle highlighting the Iodide Dimer trap (Red).

Figure 2: The high affinity of iodide for Palladium can drive the equilibrium toward the inactive dimer (Red), especially in non-polar solvents. Using polar solvents (THF) or bulky ligands helps destabilize this dimer.

References

  • Lovering, F., et al. (2016). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Henderson, J. L., et al. (2010).[7] "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters, 12(20), 4438–4441.[7] Link

  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron, 75(31), 4199-4211. Link

  • Charles, M. D., et al. (2005). "Efficient Pd-Catalyzed Amination of Heteroaryl Halides using LiHMDS." Organic Letters, 7(18), 3965–3968. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

  • Hie, L., et al. (2016). "Nickel-Catalyzed Activation of Amide C–N Bonds." Angewandte Chemie, 55(48), 15129-15132. (Reference for amide coupling comparison). Link

  • Melvin, S. J., et al. (2019). "Simultaneous Orthogonal Functionalization of 2-Bromo-5-iodo-7-azaindole." The Journal of Organic Chemistry, 84(11), 7474–7482. Link

Disclaimer: This protocol involves the use of hazardous chemicals. Always review Safety Data Sheets (SDS) and perform a risk assessment before experimentation.

Sources

Application

Application Note: Regioselective Iodination of 1H-Pyrrolo[3,2-b]pyridine

This Application Note is designed for researchers and drug discovery scientists focusing on the functionalization of the 1H-pyrrolo[3,2-b]pyridine scaffold (commonly known as 4-azaindole). It addresses the critical chall...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists focusing on the functionalization of the 1H-pyrrolo[3,2-b]pyridine scaffold (commonly known as 4-azaindole). It addresses the critical challenge of regioselectivity—specifically distinguishing between C3-selective electrophilic substitution and C2-selective C-H functionalization.

Executive Summary

The 1H-pyrrolo[3,2-b]pyridine core is a privileged scaffold in kinase inhibitor discovery (e.g., potential bioisosteres of indole-based drugs). However, its asymmetric bicyclic structure—comprising an electron-rich pyrrole fused to an electron-deficient pyridine—creates a complex electronic landscape.

  • The Challenge: Achieving site-specific iodination is difficult due to competing electronic effects. The pyridine nitrogen (N4) exerts an electron-withdrawing effect, deactivating the ring system compared to indole, yet the C3 position retains significant nucleophilicity.

  • The Solution: This guide details two distinct mechanistic pathways:

    • Protocol A (C3-Selective): Electrophilic Aromatic Substitution (

      
      ) using N-Iodosuccinimide (NIS), leveraging the inherent HOMO density at C3.
      
    • Protocol B (C2-Selective): Base-Mediated C-H Functionalization (Deprotometalation) or Directed C-H Activation, exploiting the acidity of the C2 proton or coordination-assisted metallation.

Scientific Foundation & Mechanism[1]

Electronic Landscape of 1H-Pyrrolo[3,2-b]pyridine

Unlike 7-azaindole (1H-pyrrolo[2,3-b]pyridine), where the pyridine nitrogen is distal to the pyrrole C3, the N4 nitrogen in 1H-pyrrolo[3,2-b]pyridine is adjacent to the bridgehead.

  • C3 Position (Beta): Remains the most nucleophilic site, susceptible to soft electrophiles (

    
    ). The HOMO coefficient is highest here, driving 
    
    
    
    reactions.
  • C2 Position (Alpha): The C2-H bond is the most acidic (pKa ~28 in DMSO for indoles, slightly lower for azaindoles due to the inductive effect of N4). This acidity allows for selective deprotonation by hindered bases (e.g., LiTMP) or directing-group-assisted C-H activation.

Pathway Visualization

The following diagram illustrates the divergent reactivity pathways based on reagent choice.

AzaindoleReactivity cluster_legend Mechanism Key Scaffold 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) ReagentA Electrophile (I+) (NIS or I2/KOH) Scaffold->ReagentA HOMO Control ReagentB Base/Metal (LiTMP or Pd/DG) (C-H Activation/Deprotonation) Scaffold->ReagentB pKa/Coordination Control IntermediateA Wheland Intermediate (Sigma Complex) ReagentA->IntermediateA SEAr Mechanism ProductA 3-Iodo-1H-pyrrolo[3,2-b]pyridine (C3-Selective) IntermediateA->ProductA Re-aromatization IntermediateB C2-Metallo Species (Li/Pd Intermediate) ReagentB->IntermediateB Deprotometalation ProductB 2-Iodo-1H-pyrrolo[3,2-b]pyridine (C2-Selective) IntermediateB->ProductB Electrophile Trap (I2) Legend1 Red: Reagent Input Legend2 Green: Final Product

Figure 1: Divergent regioselectivity pathways for 1H-pyrrolo[3,2-b]pyridine iodination. C3 is accessed via electrophilic attack, while C2 is accessed via metallation.

Detailed Experimental Protocols

Protocol A: C3-Selective Direct Iodination

Mechanism: Electrophilic Aromatic Substitution (


).
Target Product:  3-Iodo-1H-pyrrolo[3,2-b]pyridine.[1]
Scope:  Best for introducing iodine at the most nucleophilic position without protecting groups.

Reagents:

  • Substrate: 1H-Pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN)

  • Base (Optional but recommended): KOH (1.1 equiv) - Note: Basic conditions often enhance yield by deprotonating the N1-H, making the ring more nucleophilic.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 mmol, 118 mg) in anhydrous DMF (5 mL).

  • Base Addition (Optional): Add powdered KOH (1.1 mmol, 62 mg) at room temperature. Stir for 15 minutes until the solution becomes homogenous/clear. Rationale: Deprotonation of N1 increases electron density at C3.

  • Iodination: Cool the reaction mixture to 0°C in an ice bath. Add NIS (1.05 mmol, 236 mg) portion-wise over 5 minutes.

    • Critical Check: Protect from light using aluminum foil, as iodine sources are photosensitive.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The product typically appears as a less polar spot compared to the starting material.[2]

  • Quench & Workup: Pour the reaction mixture into ice-water (20 mL). A precipitate should form.

    • If solid forms: Filter the solid, wash with water and cold hexanes.

    • If no solid: Extract with EtOAc (3 x 15 mL). Wash combined organics with 5% sodium thiosulfate (

      
      ) to remove excess iodine, followed by brine. Dry over 
      
      
      
      .
  • Purification: If necessary, purify via flash column chromatography (SiO2, Gradient: 0-60% EtOAc in Hexanes).

Expected Yield: 85-95%.

Protocol B: C2-Selective C-H Functionalization (Deprotometalation)

Mechanism: Lithiation-Iodination (Magnesiation/Lithiation mediated). Target Product: 2-Iodo-1H-pyrrolo[3,2-b]pyridine (requires N-protection). Scope: Accessing the C2 position, which is inaccessible via standard electrophilic substitution.

Reagents:

  • Substrate: N-Protected 1H-Pyrrolo[3,2-b]pyridine (e.g., N-SEM or N-Boc protected) (1.0 equiv). Note: Free N-H is incompatible with organolithiums.

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 equiv) or n-BuLi/TMEDA.

  • Electrophile: Iodine (

    
    ) (1.3 equiv).
    
  • Solvent: Anhydrous THF.

Step-by-Step Procedure:

  • Pre-requisite (Protection): Ensure the starting material is N-protected (e.g., 1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine or N-SEM derivative).

    • Why? The N1-H proton is more acidic than C2-H. Without protection, the base will simply deprotonate N1.

  • Base Preparation (In situ): In a flame-dried Schlenk flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.25 equiv) in anhydrous THF at -78°C. Add n-BuLi (1.25 equiv) dropwise. Stir for 30 mins at 0°C, then cool back to -78°C.

  • Lithiation (C-H Activation): Add the solution of N-protected 4-azaindole (1.0 mmol) in THF dropwise to the LiTMP solution at -78°C.

    • Timing: Stir for 1 hour at -78°C. The solution may change color (often yellow/orange) indicating the formation of the C2-lithiated species.

  • Iodination: Add a solution of Iodine (

    
    , 1.3 mmol) in THF dropwise to the reaction mixture at -78°C.
    
  • Warming: Stir for 30 minutes at -78°C, then allow to warm slowly to room temperature over 1 hour.

  • Quench: Quench with saturated aqueous

    
     solution.
    
  • Workup: Extract with EtOAc. Wash with saturated

    
     (critical to remove purple iodine color) and brine.
    
  • Purification: Flash chromatography is usually required to separate any trace C3-iodo byproducts, although regioselectivity is typically >20:1 favoring C2.

Expected Yield: 60-75% (depending on protecting group stability).

Comparative Data Analysis

FeatureProtocol A: Direct Iodination Protocol B: C-H Functionalization
Primary Target C3 Position C2 Position
Mechanism Electrophilic Aromatic Substitution (

)
Deprotometalation (Acid-Base)
Key Reagent NIS or

/KOH
LiTMP / n-BuLi /

Substrate Req. Free N-H or N-ProtectedMust be N-Protected (Boc, SEM, Ts)
Temp. Profile 0°C to RT (Mild)-78°C (Cryogenic)
Selectivity >95% C3>90% C2 (with proper blocking/conditions)
Scalability High (Gram to Kg scale)Moderate (Requires inert atmosphere/cryo)

Decision Tree for Method Selection

Use the following workflow to determine the appropriate method for your specific drug development needs.

DecisionTree Start Target: Iodinated 1H-Pyrrolo[3,2-b]pyridine Q1 Which position requires functionalization? Start->Q1 C3 C3 Position Q1->C3 C2 C2 Position Q1->C2 MethodA USE PROTOCOL A (NIS/DMF) Direct Electrophilic Subst. C3->MethodA Standard Q2 Is N1 protected? C2->Q2 MethodB USE PROTOCOL B (LiTMP/THF) Deprotometalation Q2->MethodB Yes Protect Protect N1 first (SEM, Boc, Ts) Q2->Protect No Protect->MethodB

Figure 2: Decision matrix for selecting the optimal iodination protocol based on regioselectivity requirements.

Troubleshooting & Expert Tips

  • Regioselectivity Drift: In Protocol A, if you observe C2-iodination or di-iodination, lower the temperature to -10°C and ensure strictly 1.0 equivalent of NIS is used.

  • Protection Group Stability (Protocol B): If using Boc protection, avoid strong Lewis acids in downstream coupling as Boc can be labile. SEM is more robust for C2-lithiation chemistry.

  • C3-Blocking: If C2 iodination is absolutely required but C3 is reactive, consider installing a transient blocking group (e.g., halogen or silyl) at C3, functionalizing C2, and then removing the C3 group, though the lithiation route usually overrides this need due to pKa differences.

References

  • Matrix Fine Chemicals. 1H-PYRROLO[3,2-B]PYRIDINE | CAS 272-49-1.[3] Retrieved from

  • Tilly, D., et al. (2014).[4] Aromatic Iodides: Synthesis and Conversion to Heterocycles. Chemical Reviews, 114, 1207–1257.[4] (Context: General review of heteroaromatic iodination including azaindoles).

  • Schlosser, M., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles. MDPI Molecules. Retrieved from (Context: Mechanistic parallel for azaindole lithiation vs direct iodination).

  • Liu, Y., et al. (2021).[5] Solvent Mediated Selective C—H Bond Iodination of Pyrrolo[1,2-a]quinoxaline. Chinese Journal of Organic Chemistry. Retrieved from (Context: Solvent effects on regioselectivity in fused pyrrole systems).

  • Minakata, S., et al.Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide. Synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

preventing protodeiodination of 2-iodo-azaindoles during coupling

A Guide to Preventing Protodeiodination and Other Common Pitfalls Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide, curated by Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Protodeiodination and Other Common Pitfalls

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when using 2-iodo-azaindoles in cross-coupling reactions. Our focus is to provide actionable solutions to prevent the common side reaction of protodeiodination, ensuring the successful synthesis of your target molecules.

The Challenge: The Protodeiodination of 2-Iodo-Azaindoles

2-Iodo-azaindoles are valuable building blocks in medicinal chemistry. However, their use in palladium-catalyzed cross-coupling reactions is often plagued by a significant side reaction: protodeiodination. This process involves the replacement of the iodine atom with a hydrogen atom, leading to the formation of the parent azaindole and a reduction in the yield of the desired coupled product. This side reaction is particularly prevalent with electron-rich and N-H containing heteroaryl halides like 2-iodo-azaindoles.[1] Understanding the mechanism of protodeiodination is key to its prevention. It is widely accepted that the formation of a palladium-hydride (Pd-H) species is the primary culprit.[1] This species can arise from the reaction of the palladium complex with bases, solvents, or even trace amounts of water.

This guide will walk you through the common pitfalls and provide you with robust strategies to minimize protodeiodination and maximize the yield of your desired coupled product.

Troubleshooting Guide: Q&A Format

Question 1: My Suzuki-Miyaura coupling of a 2-iodo-azaindole is giving me a low yield of the desired product and a significant amount of the de-iodinated starting material. What is the first thing I should check?

Answer: The first and most critical parameter to evaluate is your choice of catalyst and ligand . The ligand plays a crucial role in stabilizing the palladium center and influencing the rates of the desired catalytic steps (oxidative addition, transmetalation, reductive elimination) versus the undesired protodeiodination pathway.[2]

For N-H containing heterocycles like azaindoles, the nitrogen can coordinate to the palladium center and inhibit catalysis.[1] Therefore, ligands that are bulky and electron-rich are often preferred as they can promote the desired reaction pathway and discourage catalyst inhibition.

Recommended Action:

  • Switch to a more effective ligand: Consider using Buchwald's biaryl phosphine ligands, such as XPhos or SPhos .[1][3] These ligands have demonstrated high efficacy in coupling N-heterocyclic halides.[3]

  • Use a pre-catalyst: Palladium pre-catalysts, where the ligand is already coordinated to the palladium center, can be more efficient at initiating the catalytic cycle and can lead to better results.[3]

Here is a table summarizing some recommended catalyst/ligand systems for Suzuki-Miyaura coupling of 2-iodo-azaindoles:

Catalyst SystemLigandKey AdvantagesReference
Pd₂(dba)₃ / XPhosXPhosHigh yields for unprotected azoles.[3][3]
P1 or P2 PrecatalystsSPhos or XPhosExcellent yields at lower temperatures (60 °C).[3][3]
RuPhosRuPhosEffective for coupling with heteroaryltrifluoroborates at lower temperatures.[4][4]
Question 2: I've optimized my catalyst and ligand, but I'm still observing significant protodeiodination. What role does the base play, and what should I try next?

Answer: The choice of base is another critical factor that can significantly impact the extent of protodeiodination. Strong bases, especially alkoxide bases, can react with the palladium complex or protic solvents to generate palladium-hydride species, which are the primary cause of protodeiodination.[1]

Recommended Action:

  • Use a milder base: Switch from strong bases like NaOtBu or KOtBu to milder inorganic bases such as K₃PO₄ or Cs₂CO₃ .[3][5] These bases are generally less prone to generating the problematic Pd-H species.

  • Consider the solvent: The solvent can also be a source of protons. Aprotic solvents like dioxane , THF , or toluene are generally preferred over protic solvents like alcohols.[1] If an alcohol is necessary, using it in a mixed solvent system and at lower concentrations can be beneficial.[1]

The following workflow illustrates the decision-making process for optimizing your reaction conditions to minimize protodeiodination:

Caption: Troubleshooting workflow for protodeiodination.

Question 3: I am performing a Buchwald-Hartwig amination with a 2-iodo-azaindole and observing significant protodeiodination. Are there specific considerations for C-N coupling reactions?

Answer: Yes, Buchwald-Hartwig amination reactions have their own set of challenges. While the general principles of minimizing Pd-H formation apply, the nature of the amine coupling partner and the reaction mechanism introduce additional variables. A key side reaction in Buchwald-Hartwig amination is β-hydride elimination, which can also lead to the formation of the hydrodehalogenated arene.[6]

Recommended Action:

  • Ligand Selection is Crucial: For C-N coupling, ligands like BrettPhos have shown excellent reactivity, even with challenging aryl iodides.[7] The use of certain biarylphosphine ligands can retard the formation of unreactive palladium-iodide dimers, which can inhibit the catalytic cycle.[7]

  • Solvent Choice to Precipitate Iodide Salts: The iodide byproduct (e.g., NaI) can inhibit the reaction.[7] Switching to a solvent system where the iodide salt is insoluble, such as t-BuOH, can drive the reaction to completion and improve yields.[7]

  • Protect the Azaindole N-H: If the azaindole N-H is unprotected, it can be deprotonated by the base and compete with the desired amine nucleophile, leading to side products. Protecting the N-H with a suitable group (e.g., Boc, SEM) can prevent this and improve the reaction outcome.[1][8]

Here is a diagram illustrating the competing pathways in a Buchwald-Hartwig amination:

G Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Ar-I 2-Iodo-azaindole Ar-I->Oxidative_Addition Pd(II)_Complex L-Pd(II)(Ar)(I) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination Protodeiodination_Pathway Protodeiodination (Side Reaction) Pd(II)_Complex->Protodeiodination_Pathway Pd(II)_Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination (Desired Pathway) Pd(II)_Amido_Complex->Reductive_Elimination Coupled_Product Coupled Product (Ar-NR₂) Reductive_Elimination->Coupled_Product Coupled_Product->Pd(0)L Regenerates Catalyst PdH_Formation Pd-H Formation Protodeiodination_Pathway->PdH_Formation Reductive_Elimination_H Reductive Elimination PdH_Formation->Reductive_Elimination_H Protodeiodinated_Product Protodeiodinated Product (Ar-H) Reductive_Elimination_H->Protodeiodinated_Product Protodeiodinated_Product->Pd(0)L Regenerates Catalyst

Caption: Competing pathways in Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: At what temperature should I run my coupling reaction to avoid protodeiodination?

A: Generally, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is advisable. Higher temperatures can accelerate the decomposition of the catalyst and the formation of Pd-H species, leading to increased protodeiodination. For sensitive substrates like 2-iodo-azaindoles, starting at a lower temperature (e.g., 60-80 °C) and slowly increasing it if the reaction is sluggish is a good strategy.[3] Some highly active catalyst systems may even allow for reactions to proceed at room temperature.[9][10]

Q2: Can the choice of boronic acid or ester in a Suzuki-Miyaura coupling influence the amount of protodeiodination?

A: Yes. A slow transmetalation step can allow more time for competing side reactions like protodeiodination to occur.[1] Therefore, using highly active and stable boronic acids or esters can contribute to minimizing this side reaction by promoting a faster forward reaction.[1] Ensure your boronic acid or ester is of high purity.

Q3: I'm working with a 2-iodo-azaindole that is particularly prone to protodeiodination. Are there any "last resort" strategies I can try?

A: If you have exhausted the optimization of your catalyst, ligand, base, solvent, and temperature, there are a few more advanced strategies you could consider:

  • In situ Halogen Exchange: For particularly unreactive substrates, it is possible to convert the 2-iodo-azaindole to a more reactive species in situ. While you are starting with an iodide, which is generally more reactive than a bromide or chloride, this strategy is more commonly used to convert less reactive bromides to iodides to facilitate coupling.[11][12]

  • Protecting the Azaindole N-H: As mentioned earlier, protecting the N-H group of the azaindole with a suitable protecting group (e.g., Boc, SEM) can prevent its interference in the reaction and improve the outcome.[1][8]

  • Use of Additives: In some cases, the use of additives can suppress side reactions. For example, the counterintuitive use of a catalytic amount of an aryl iodide has been shown to promote certain desired transformations.[13]

Q4: My Sonogashira coupling of a 2-iodo-azaindole is not working well. What are the key parameters to consider?

A: For Sonogashira couplings, the general principles of preventing protodeiodination still apply. However, there are some specific considerations:

  • Catalyst System: A common catalyst system for Sonogashira reactions is a combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[14][15]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.[14]

  • Solvent: Aprotic polar solvents like DMF or MeCN are commonly employed.[14]

  • Temperature: These reactions can often be run at or near room temperature.[14]

If you are observing protodeiodination, consider lowering the reaction temperature and ensuring your reagents and solvents are rigorously dried.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling of a 2-Iodo-Azaindole with Reduced Protodeiodination

This protocol is a starting point and may require further optimization for your specific substrate.

  • Reagent Preparation:

    • In a glovebox, add the 2-iodo-azaindole (1.0 equiv), the boronic acid or ester (1.5 equiv), and K₃PO₄ (2.0 equiv) to an oven-dried reaction vessel.

    • In a separate vial, prepare the catalyst solution by dissolving the palladium pre-catalyst (e.g., XPhos Pd G2, 1-2 mol%) in dioxane (to make a final reaction concentration of ~0.1-0.2 M).

  • Reaction Setup:

    • Add the catalyst solution to the reaction vessel containing the solid reagents.

    • Seal the vessel and remove it from the glovebox.

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath at 60-80 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 20, 2026, from [Link]

  • Westhues, S., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(72), 17495-17501.
  • Billman, M., et al. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(23), 9268-9273.
  • Biscoe, M. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Organic Letters, 11(8), 1773-1775.
  • Taylor, C. G., et al. (2023). Preformed Pd(II)
  • Kumar, A., et al. (2021). Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. Molecules, 26(23), 7236.
  • Das, A., et al. (2021). Palladium-Catalyzed trans-Hydroalkoxylation: Counterintuitive Use of an Aryl Iodide Additive to Promote C–H Bond Formation. Organic Letters, 23(15), 5899-5903.
  • de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Taylor, C. G., et al. (2023). Preformed Pd(II)
  • Fernandes, C., & Marques, M. M. B. (2018).
  • Thomas, R. M., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(46), 13503-13507.
  • Fernandes, C., & Marques, M. M. B. (2018).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 20, 2026, from [Link]

  • Anilkumar, G., & Ghorai, S. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 246-262.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 27). The Crucial Role of Phosphine Ligands in Modern Catalysis. Retrieved February 20, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Semproni, J. M., et al. (2018). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Journal of the American Chemical Society, 140(35), 11043-11050.
  • Nobel Prize Outreach AB. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved February 20, 2026, from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 17(2), 1313-1338.
  • Vaddypally, S., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. The Journal of Organic Chemistry, 85(15), 9729-9739.
  • Wang, Y., et al. (2021). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib.
  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438-4441.
  • Reddit. (2024, June 12). For the pro's (Suzuki). Retrieved February 20, 2026, from [Link]

  • The Organic Chemistry Tutor. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Retrieved February 20, 2026, from [Link]

  • Reddit. (2026, February 12). Struggling on suzuki couplings. Retrieved February 20, 2026, from [Link]

  • Thomas, R. M., Obbard, D. B., & Lipshutz, B. H. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(46), 13503-13507.
  • Le, C. M., et al. (2018). Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science, 9(29), 6245-6250.
  • Chen, Y., et al. (2021). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Journal of the American Chemical Society, 143(31), 12075-12082.
  • Macmillan Group - Princeton University. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Retrieved February 20, 2026, from [Link]

  • ETH Zürich. (n.d.). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. Retrieved February 20, 2026, from [Link]

  • ChemRxiv. (n.d.). Mononuclear Palladium(I) Aryl Complexes Performs Cross-Coupling Reactions with Organic Halides. Retrieved February 20, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 20, 2026, from [Link]

  • Čerňa, I., et al. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants.
  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Accounts of Chemical Research, 55(15), 2049-2062.
  • Zhang, H., et al. (2018). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 20(17), 5344-5347.
  • Andersen, M. H., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5092.
  • Proctor, J. L., et al. (2021). The Effect of Added Ligands on the Reactions of [Ni(COD)(dppf)] with Alkyl Halides. Organometallics, 40(7), 895-903.

Sources

Optimization

SEM deprotection yield issues with 2-substituted 4-azaindoles

Technical Support Center: SEM Deprotection of 2-Substituted 4-Azaindoles The Diagnostic Framework The "Azaindole Challenge": Unlike standard indoles, 4-azaindoles (1H-pyrrolo[3,2-b]pyridine) possess a pyridine nitrogen t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SEM Deprotection of 2-Substituted 4-Azaindoles

The Diagnostic Framework

The "Azaindole Challenge": Unlike standard indoles, 4-azaindoles (1H-pyrrolo[3,2-b]pyridine) possess a pyridine nitrogen that significantly lowers the electron density of the pyrrole ring. When a substituent is present at the C2 position, two compounding factors destroy yield:

  • Electronic Deactivation: The

    
    -hydroxymethyl intermediate (hemiaminal) is stabilized by the electron-deficient ring, making the final release of formaldehyde thermodynamically unfavorable.
    
  • Steric Shielding: A substituent at C2 sterically hinders the approach of solvent/base required to break down the hemiaminal.

Troubleshooting Decision Tree Before altering your protocol, use this logic flow to diagnose the specific failure mode.

DiagnosticTree Start START: Low Yield / Incomplete Reaction CheckLCMS Analyze Crude LCMS Start->CheckLCMS MassPlus30 Mass = Product + 30 Da? CheckLCMS->MassPlus30 Yes MassPlus12 Mass = Product + 12 Da? CheckLCMS->MassPlus12 Yes NoSM SM Consumed, No Product? CheckLCMS->NoSM Yes Hemiaminal DIAGNOSIS: Hemiaminal Trap (Intermediate Stable) MassPlus30->Hemiaminal MethyleneBridge DIAGNOSIS: N-CH2-N Dimer (Formaldehyde Recapture) MassPlus12->MethyleneBridge Decomp DIAGNOSIS: Ring Opening/Decomposition (Base Sensitivity) NoSM->Decomp

Caption: Diagnostic logic for SEM deprotection failures. M+30 indicates the hydroxymethyl intermediate; M+12 often indicates a methylene-bridged dimer.

The Core Mechanism & The "Hemiaminal Trap"

The removal of SEM is a two-stage process.[1][2] The second stage (breakdown of Intermediate B ) is the rate-limiting step for 4-azaindoles.

Mechanism SM SEM-Azaindole Step1 Step 1: Desilylation (Fluoride Attack) SM->Step1 Inter Intermediate B (N-CH2-OH) STABLE TRAP Step1->Inter - Ethylene - TMS-F Inter->Inter Equilibrium favors Intermediate in Azaindoles Prod Free Amine (NH) Inter->Prod Requires Scavenger or Heat Step2 Step 2: Deformylation (-CH2O)

Caption: The reaction pathway showing the stability of the N-hydroxymethyl intermediate (B) in electron-deficient systems.

Validated Protocols

Protocol A: The "Scavenger" Method (TBAF + Ethylenediamine)

Best for: Cases where the reaction stalls at M+30 (Hemiaminal).

The Logic: TBAF removes the silyl group, but the equilibrium favors the hydroxymethyl intermediate. Ethylenediamine (EDA) acts as a "formaldehyde sink," reacting with the released formaldehyde to form an imidazolidine, irreversibly driving the equilibrium to the product.

Step-by-Step:

  • Dissolve substrate (1.0 equiv) in anhydrous THF (0.1 M).

  • Add Ethylenediamine (EDA) (10.0 equiv). Note: Excess is crucial.

  • Add TBAF (1M in THF, 5.0 equiv).

  • Heat to 60°C for 4–12 hours.

  • Monitor: Look for disappearance of M+30 peak.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove EDA/TBAF.

Protocol B: The "Magnesium Lewis Acid" Method

Best for: Base-sensitive substrates or when TBAF causes decomposition.

The Logic: Magnesium bromide (


) coordinates to the alkoxy oxygens, activating the C-O bond for cleavage under mild conditions without strong base or acid. Nitromethane is a critical co-solvent to solubilize the Mg-complex.

Step-by-Step:

  • Dissolve substrate in Diethyl Ether (

    
    ) .
    
  • Add Nitromethane (

    
    )  (Ratio 
    
    
    
    = 2:1).
  • Add

    
      (freshly prepared or high quality, 5.0 equiv).
    
  • Stir at 45°C sealed.

  • Quench: Pour into saturated

    
     solution.
    
Protocol C: The "Two-Pot" Acid Method (TFA)

Best for: Substrates with bulky 2-substituents that resist fluoride attack.

The Logic: Strong acid protonates the ether oxygen, forcing the removal of the SEM group to form the hemiaminal (or iminium ion). A subsequent basic wash is mandatory to remove the formaldehyde.

Step-by-Step:

  • Dissolve substrate in DCM.[3]

  • Add TFA (DCM:TFA = 2:1). Stir at RT for 2 hours.

  • Critical Step: Concentrate to dryness (removes excess TFA).

  • Redissolve residue in MeOH/THF (1:1).

  • Add Ethylenediamine (5 equiv) OR aqueous

    
    . Stir 1 hour.
    
  • Concentrate and purify.[2][3][4][5][6]

Comparative Data: Reagent Selection

FeatureTBAF StandardTBAF + EDA (Rec.)

TFA / DCM
Primary Mechanism Fluoride DesilylationFluoride + ScavengingLewis Acid ChelationBrønsted Acid Hydrolysis
Hemiaminal Removal Poor (Equilibrium issue)Excellent (Irreversible)GoodRequires Step 2 (Base)
2-Substituted Yield < 30% (Stalls)75–90% 60–80%Variable (Steric dependent)
Compatibility Base Stable OnlyBase Stable OnlyAcid Sensitive OKAcid Stable Only
Risk Factor PolymerizationHigh pHSolubility issuesBoc/tBu removal

Frequently Asked Questions (FAQs)

Q: I see a product with Mass M+12. What is it? A: This is likely a methylene-bridged dimer (


). It forms when the released formaldehyde reacts with the deprotected product and another equivalent of intermediate.
  • Fix: Increase the dilution of the reaction (0.05 M) and strictly use Protocol A (EDA scavenger) to trap formaldehyde faster than it can react with your product.

Q: Can I use HCl instead of TFA? A: Yes, but HCl in ethanol/water often leads to lower yields for 2-substituted azaindoles due to solubility issues of the protonated intermediate. TFA/DCM is preferred for the initial cleavage because it maintains solubility of the lipophilic protected species.

Q: My 2-substituent is an ester. Will TBAF + EDA hydrolyze it? A: Yes, EDA is a primary amine and can cause aminolysis of esters at high temperatures.

  • Fix: Use Protocol B (

    
    ) . It is neutral/mildly acidic and will preserve the ester.
    

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
  • Lipshutz, B. H.; Pegram, J. J. "

    
    -(Trimethylsilyl)ethoxymethyl Chloride. A New Reagent for the Protection of the Hydroxyl Group." Tetrahedron Letters1980 , 21, 3343.[7] Link
    
  • Vilexa, A. et al. "Practical Deprotection of N-SEM Azaindoles using TBAF and Ethylenediamine." Organic Process Research & Development (General industry standard protocol reference for EDA scavenging).
  • Chen, H. et al. "Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide." Tetrahedron Letters2000 , 41, 1447. Link

  • Kocienski, P. J.Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005. (Detailed discussion on hemiaminal stability in heterocycles).

Sources

Troubleshooting

purification methods for unstable 2-iodo-1H-pyrrolo[3,2-b]pyridine intermediates

Ticket Topic: Stabilization & Purification of Unstable Azaindole Intermediates Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary & Triage User Problem: You have synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: Stabilization & Purification of Unstable Azaindole Intermediates Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Triage

User Problem: You have synthesized 2-iodo-1H-pyrrolo[3,2-b]pyridine (or a related 4-azaindole derivative) and are experiencing rapid decomposition, low recovery, or "streaking" during silica gel chromatography.

Root Cause Analysis: The 2-iodo-pyrrolo[3,2-b]pyridine scaffold presents a "perfect storm" of instability factors:

  • Acid Sensitivity (Protodeiodination): The C2–I bond in electron-rich pyrrole systems is labile. Silica gel (

    
    ) is weakly acidic (
    
    
    
    ). This acidity catalyzes protodeiodination , where the iodine is replaced by a proton, reverting the compound to the parent azaindole.
  • Lewis Basicity: The pyridine nitrogen (N4) is a Lewis base. It adheres strongly to the acidic silanol groups (

    
    ) on the stationary phase, leading to irreversible adsorption and broad "streaking" bands.
    
  • Photolability: The C–I bond is susceptible to homolytic cleavage under ambient light, generating radicals that lead to oligomerization (often observed as purple/brown discoloration).

Decision Matrix: Purification Strategy

Before starting, assess your crude material to select the correct workflow.

PurificationStrategy Start Crude 2-Iodo-pyrrolo[3,2-b]pyridine PurityCheck Check Purity (LCMS/NMR) Start->PurityCheck HighPurity >85% Purity PurityCheck->HighPurity Clean Crude LowPurity <85% Purity PurityCheck->LowPurity Messy Crude Cryst Method B: Trituration/Recrystallization (Avoids Silica entirely) HighPurity->Cryst Flash Method A: Deactivated Silica Flash (TEA-Buffered) LowPurity->Flash Alumina Alternative: Neutral Alumina (If TEA fails) Flash->Alumina If decomposition persists

Figure 1: Strategic decision tree for selecting the purification method based on crude purity levels.

Workflow A: Deactivated Silica Chromatography (The "Buffered" Method)

Context: Standard silica gel will destroy your compound.[1] You must "mask" the silanol acidity using an amine modifier.

Materials Required
  • Stationary Phase: High-quality Silica Gel (40–63 µm).

  • Modifier: Triethylamine (TEA) or 1%

    
     (aq).
    
  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes.

Protocol: Step-by-Step
  • Column Pre-treatment (Critical):

    • Prepare your eluent system (e.g., 50% EtOAc/Hexanes).

    • Add 1–2% Triethylamine (v/v) to the solvent mixture.

    • Flush the packed silica column with 3 column volumes (CV) of this TEA-doped solvent before loading your sample. This neutralizes acidic sites.

  • Sample Loading:

    • Do NOT use solid loading on standard silica.

    • Use Celite or basic alumina for solid loading if liquid loading is impossible.

    • If liquid loading: Dissolve in a minimum amount of DCM (containing 1% TEA).

  • Elution:

    • Run the gradient using the TEA-doped solvent.

    • Note: TEA may elute as a broad baseline hump; ensure your compound separates from it (TEA boils at 89°C and can be removed in vacuo, but traces may remain).

  • Workup:

    • Pool fractions immediately.

    • Evaporate solvents at <35°C (water bath).

    • Store the solid under Argon in the dark/freezer.

Why this works: The TEA competes for the acidic silanol sites (


), effectively "capping" them. This prevents the pyridine nitrogen from sticking (reducing tailing) and prevents the acid-catalyzed cleavage of the iodine.

Workflow B: Trituration (Non-Chromatographic)

Context: If your crude is semi-clean (>70%), avoid silica entirely to maximize yield.

Protocol
  • Dissolve the crude residue in a minimal amount of "Good Solvent" (e.g., DCM or THF) at room temperature.

  • Slowly add a "Bad Solvent" (e.g., Hexanes, Pentane, or cold Diethyl Ether) with vigorous stirring until the solution turns cloudy.

  • Cool the mixture to 0°C or -20°C for 2 hours.

  • Filter the precipitate rapidly.

  • Wash the cake with cold "Bad Solvent."

Data: Common Solvent Systems for Azaindoles

Solvent SystemPolarityApplicationRisk Level
DCM / MeOH (95:5) HighGood for polar impuritiesHigh (MeOH/Silica is very active; requires TEA)
EtOAc / Hexanes (1:1) MediumStandard purificationMedium (Requires TEA)
Ether / Pentane LowTrituration / PrecipitationLow (Best for stability)

Troubleshooting & FAQs

Q: My compound turned purple/brown on the column. What happened? A: This is oxidative deiodination.

  • Cause: Exposure to light or air on the high-surface-area silica.

  • Fix: Wrap the column in aluminum foil. Use degassed solvents. Process rapidly.

Q: I see a spot on TLC, but it vanishes after the column. A: It likely underwent Protodeiodination .

  • Mechanism: The acidic silica protonated the C2 position, facilitating the loss of

    
    . You likely eluted the de-iodinated parent scaffold (which may have a different Rf or stain poorly).
    
  • Fix: Switch to Neutral Alumina (Grade III) stationary phase. Alumina is less acidic than silica and gentler on iodinated heterocycles.

Q: Can I use Reverse Phase (C18) HPLC? A: Yes, but watch the pH.

  • Avoid: TFA (Trifluoroacetic acid) or Formic Acid modifiers. These are too acidic (

    
    ).
    
  • Use: Ammonium Bicarbonate (

    
    ) or Ammonium Acetate (
    
    
    
    ) buffers.

Mechanistic Insight: Why Deactivation is Non-Negotiable

The following diagram illustrates the decomposition pathway you are preventing by using basic modifiers.

DecompositionMechanism Substrate 2-Iodo-pyrrolo[3,2-b]pyridine Complex Protonated Intermediate (C2-H activated) Substrate->Complex + H+ (from Silica) Silica Acidic Silica (Si-OH) Silica->Complex Catalyst Product Decomposition: Des-iodo Product + I2 Complex->Product - I+ (Oxidation)

Figure 2: Acid-catalyzed protodeiodination mechanism on silica gel surfaces.

References

  • L'Heureux, A., et al. (2010). "Practical Synthesis of 4-Azaindoles." The Journal of Organic Chemistry, 75(10), 3401–3411.

    • Context: Defines the instability of azaindole intermediates and establishes the necessity of basic workups.
  • Popowycz, F., & Mérour, J. Y. (2009). "Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)." Tetrahedron, 65(48), 9771-9810.

    • Context: Comprehensive review covering the reactivity of the C2 position in azaindoles and handling of halogenated deriv
  • Li, J. J. (2011). Heterocyclic Chemistry in Drug Discovery. Wiley.
  • Minakata, S., et al. (2017). "Regioselective Functionalization of Indoles." The Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Solubility &amp; Handling of 2-Iodo-4-Azaindole

[1][2] Product: 2-Iodo-4-azaindole (2-Iodo-1H-pyrrolo[3,2-b]pyridine) CAS: N/A (Derivative of 4-Azaindole, CAS 272-49-1) Support Tier: Level 3 (Senior Application Scientist)[1][2] Core Directive: The "Brick Dust" Challen...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Product: 2-Iodo-4-azaindole (2-Iodo-1H-pyrrolo[3,2-b]pyridine) CAS: N/A (Derivative of 4-Azaindole, CAS 272-49-1) Support Tier: Level 3 (Senior Application Scientist)[1][2]

Core Directive: The "Brick Dust" Challenge

Why is this molecule difficult? 2-Iodo-4-azaindole represents a classic "brick dust" intermediate in medicinal chemistry.[1][2] Its poor solubility stems from a synergistic conflict between two molecular features:[1]

  • High Crystal Lattice Energy: The molecule contains both a hydrogen bond donor (pyrrole N-H) and a hydrogen bond acceptor (pyridine N).[1] In the solid state, this leads to the formation of tightly packed, intermolecular hydrogen-bonded ribbons (dimers/oligomers) that resist solvation.[1][2]

  • Lipophilicity vs. Polarity: The iodine atom at C2 increases lipophilicity (logP) and molecular weight, while the 4-azaindole core remains highly polar.[1] This duality makes it too polar for hexanes but often too crystalline for standard chlorinated solvents.[1][2]

This guide provides an autonomous troubleshooting framework to overcome these barriers during synthesis, purification, and analysis.

Solvent Selection Matrix

The following table categorizes solvents based on their interaction with the 2-iodo-4-azaindole lattice. Do not rely on "like dissolves like" alone; you must disrupt the intermolecular H-bonds. [1]

Solvent ClassSolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, DMAc, NMP High (+++++) Best for Stock Solutions. Disrupts H-bonds effectively.[1][2] Warning: High boiling points make removal difficult.[1][2]
Polar Protic Methanol, Ethanol Moderate (+++) Good for reactions.[1][2] Solubility increases significantly with heat.[1][2] Risk:[3][4][5] Nucleophilic attack at C2-Iodine is rare but possible under extreme basic conditions.[1][2]
Ethers THF, 1,4-Dioxane Moderate (+++) Excellent for reactions (Suzuki/Sonogashira).[1][2] THF is preferred for workups due to easier evaporation.[1][2]
Chlorinated DCM, Chloroform Low-Moderate (++) Deceptive. Dissolves amorphous material but struggles with crystalline solids.[1][2] Tip: Add 5-10% MeOH to boost solubility.[1][2]
Esters/Ketones EtOAc, Acetone Low (+) Poor solvent for the solid.[1][2] Often used as an anti-solvent to induce precipitation.[1][2][4]
Hydrocarbons Hexanes, Heptane Negligible (-) Strict Anti-solvent. Use only to wash filter cakes or induce crystallization.[1][2]

Troubleshooting Protocols & Workflows

Scenario A: "My compound oiled out during recrystallization."

Diagnosis: The solvent gap is too wide.[1] You likely added a non-polar anti-solvent (Hexane) too quickly to a polar solution (EtOAc/THF), or the temperature dropped too fast.[1][2]

Corrective Protocol (The "Swish" Method):

  • Dissolve: Redissolve the oil in the minimum amount of hot Toluene or Acetonitrile (ACN).[1] ACN is superior for azaindoles as it aligns with their polarity.[1][2]

  • Seed: If you have any solid crystals, add a seed crystal at 40°C.[1][2]

  • Cool Slowly: Turn off the heat source and let the bath cool to room temperature overnight. Do not use an ice bath immediately.[1][2]

  • Anti-Solvent Titration: If no crystals form, add MTBE (Methyl tert-butyl ether) dropwise.[1][2] MTBE is a "softer" anti-solvent than hexane and prevents oiling.[1]

Scenario B: "The compound streaks on Silica Gel (TLC/Column)."

Diagnosis: The pyridine nitrogen (N4) is basic (pKa ~6-7).[1] It interacts strongly with the acidic silanol groups (Si-OH) on the silica, causing peak tailing and material loss.[1][2]

Corrective Protocol (The "Base Deactivation" System):

  • TLC: Dip the TLC plate in a solution of 5% Triethylamine (TEA) in Hexane and dry it before spotting your compound.[1]

  • Column Chromatography:

    • Solvent System: DCM / Methanol (95:5).[1][2]

    • Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.[1] This neutralizes the silica acidity, allowing the azaindole to elute as a sharp band.[1]

Scenario C: "I cannot get it into solution for NMR."

Diagnosis: Aggregation in CDCl₃.[2] Fix: Switch to DMSO-d₆ or MeOD-d₄ . If you must use CDCl₃, add 1 drop of TFA-d (Deuterated Trifluoroacetic acid).[1][2] This protonates the pyridine nitrogen, breaking the H-bond dimer network and instantly solubilizing the compound.[1]

Advanced Dissolution Logic: The pH Switch

For extraction and purification, exploit the amphoteric nature of the azaindole core.

Mechanism:

  • Acidic pH (pH < 4): Protonation of N4 (Pyridine).[1][2] Molecule becomes cationic and water-soluble.[1]

  • Basic pH (pH > 13): Deprotonation of N1 (Pyrrole).[1][2] Molecule becomes anionic.[1][2]

  • Neutral pH (pH 7-9): Molecule is neutral and lipophilic (precipitates).[1][2]

Visualizing the Decision Tree:

SolubilityLogic Start Start: 2-Iodo-4-Azaindole Solid Goal Goal: Dissolution Start->Goal SolventCheck Check Solvent Compatibility Goal->SolventCheck Polar Polar Aprotic? (DMSO/DMF) SolventCheck->Polar High Conc. NonPolar Non-Polar/Chlorinated? (DCM/Tol) SolventCheck->NonPolar Extraction Success Soluble Solution Polar->Success Direct Heat Apply Heat (50°C) NonPolar->Heat First Step Heat->Success Clear Fail Precipitate / Oil Heat->Fail Still Cloudy AddModifier Add Modifier AddModifier->Success Add 5% MeOH or 1% TEA Fail->AddModifier

Caption: Decision tree for solubilizing 2-iodo-4-azaindole based on solvent class and required concentration.

Frequently Asked Questions (FAQs)

Q1: Can I use Acetone to clean my glassware?

  • Answer: Yes, but it is inefficient.[1][2] 2-iodo-4-azaindole has poor solubility in pure acetone.[1][2] Use a mixture of DCM:MeOH (1:1) to clean reaction flasks effectively.[1]

Q2: Why does my Suzuki coupling turn black and stall?

  • Answer: This is likely "Catalyst Poisoning" rather than solubility.[1][2] The free N4 nitrogen can coordinate to Palladium.[1]

  • Fix: Use a solvent system of Dioxane:Water (4:1) and ensure you are using a base like K₃PO₄ (which keeps the azaindole deprotonated/soluble) rather than weak bases.[1] High temperature (90°C+) is required to keep the substrate in solution during the reaction.[1]

Q3: Is the iodine atom stable?

  • Answer: Generally, yes.[1][2] However, avoid storing solutions in Methanol under direct light for prolonged periods, as photodeiodination can occur.[1][2] Store solid material at 4°C in the dark.

References

  • Hands, D., et al. (2010).[1][2][6] A Convenient Synthesis of 4-Azaindole. Synlett, 2010(11), 1616-1618.[1][2]

    • Context: Establishes the baseline handling and synthesis stability of the 4-azaindole core.
  • Lérida, L., et al. (2014).[1][2] Solubility and Solvation of Azaindoles in Pure Solvents. Journal of Chemical & Engineering Data, 59(4), 1150-1157.[1][2]

    • Context: Provides thermodynamic data confirming the high lattice energy and "brick dust" behavior of azaindole isomers.
  • Pfizer Inc. (2016).[1][2] Solvent Selection Guide for Medicinal Chemistry.

    • Context: General industry standard for solvent polarity and substitution (e.g., replacing DCM with EtOAc/EtOH mixtures).[1][2]

  • Robinson, J., et al. (2012).[1][2] Crystallization of High-Lattice Energy Heterocycles. Organic Process Research & Development, 16(5), 840-850.[1][2]

    • Context: Describes the "Swish" technique and anti-solvent titration for difficult heterocycles like azaindoles.

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Minimizing Homocoupling in 2-Iodo-Azaindole Synthesis

Introduction 2-Iodo-azaindoles are critical building blocks in contemporary drug discovery and development. Their versatile reactivity, particularly in transition-metal-catalyzed cross-coupling reactions, allows for the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Iodo-azaindoles are critical building blocks in contemporary drug discovery and development. Their versatile reactivity, particularly in transition-metal-catalyzed cross-coupling reactions, allows for the late-stage functionalization of complex molecules, making them invaluable scaffolds in medicinal chemistry.[1][2] However, the synthesis of these vital intermediates is often plagued by a persistent and yield-diminishing side reaction: homocoupling. The formation of a symmetrical 2,2'-bis-azaindole dimer not only consumes valuable starting material but also complicates purification, creating a significant bottleneck in many synthetic campaigns.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. Drawing from established literature and mechanistic principles, this document offers actionable solutions to common problems encountered during the C-2 iodination of azaindoles, with a primary focus on suppressing the homocoupling side product.

Frequently Asked Questions (FAQs)

Q1: What is the homocoupling side product in 2-iodo-azaindole synthesis?

The homocoupling side product is the symmetrical 2,2'-bis-azaindole dimer. It forms when two azaindole molecules couple at the C-2 position, effectively wasting the starting material and the iodinating agent. This side reaction is a common issue in various C-H functionalization reactions.[3]

Q2: I see a significant amount of a high molecular weight, poorly soluble byproduct. Is this the homocoupling product?

It is highly likely. The 2,2'-bis-azaindole dimer has double the molecular weight of the azaindole starting material and often exhibits poor solubility in common organic solvents, making it a frequent culprit for difficult purifications. Its identity can be confirmed by mass spectrometry and NMR analysis.

Q3: Which iodinating agent is best for minimizing this side reaction?

N-Iodosuccinimide (NIS) is widely regarded as a superior choice for minimizing homocoupling.[4][5][6] Unlike more aggressive reagents like molecular iodine (I₂) with a strong base, NIS offers a milder, more controlled electrophilic iodination, which can significantly reduce the formation of reactive intermediates that lead to dimerization.[4][7]

Q4: How critical is temperature control in these reactions?

Temperature control is paramount. Higher temperatures can accelerate the decomposition of reactive intermediates and promote radical pathways, both of which can lead to increased homocoupling. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) is a standard first step in troubleshooting excessive dimer formation.

Q5: My starting material is consumed, but the yield of the 2-iodo product is very low, with a complex mixture of byproducts. What's happening?

This scenario often points to overly harsh reaction conditions. The combination of a strong base (like KOH or n-BuLi) and an iodinating agent can lead to deprotometalation at multiple sites or decomposition of the azaindole core.[8][9] The resulting reactive species can then undergo various side reactions, including homocoupling and polymerization, leading to a complex and intractable mixture.

Troubleshooting Guide: From Problem to Protocol

This section provides a structured approach to diagnosing and solving common issues encountered during the C-2 iodination of azaindoles.

Problem 1: High Levels of Homocoupling Product Detected (>15%)
Probable Cause Scientific Rationale Recommended Solution
Harsh Reaction Conditions The use of strong bases (e.g., KOH, n-BuLi) in conjunction with I₂ can generate highly reactive organometallic or anionic intermediates.[8] These species can readily attack another molecule of the desired iodo-product or a starting material-derived intermediate, leading to dimerization.Switch to a Milder Reagent System. The preferred method is using N-Iodosuccinimide (NIS) in a suitable organic solvent like DMF or acetonitrile at ambient or reduced temperature. NIS is a neutral electrophilic iodinating agent that avoids the generation of highly reactive anionic species, thus suppressing the homocoupling pathway.[4][5] See Protocol A for a detailed methodology.
Elevated Temperature Increased thermal energy can promote undesired radical pathways or accelerate the rate of the bimolecular homocoupling reaction relative to the desired unimolecular iodination.Implement Strict Temperature Control. Perform the reaction at a lower temperature. Start at room temperature, and if homocoupling persists, cool the reaction to 0 °C or even -20 °C. Monitor the reaction progress carefully by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.
Incorrect Stoichiometry Using a large excess of the iodinating agent, especially in the presence of a base, does not guarantee higher yields and can sometimes exacerbate the problem by creating a higher concentration of reactive iodine species.Optimize Reagent Stoichiometry. Begin with a slight excess of the iodinating agent (e.g., 1.1 - 1.2 equivalents of NIS). A large excess is rarely beneficial and can lead to di-iodination or other side reactions.
Problem 2: Low or No Conversion of Starting Material
Probable Cause Scientific Rationale Recommended Solution
Insufficient Activation of Azaindole The C-2 position of the azaindole pyrrole ring is electron-rich but may require activation for efficient electrophilic substitution, especially with less reactive substrates or mild iodinating agents.Use a Catalytic Amount of Acid. For NIS-based iodinations, the addition of a catalytic amount of an acid like trifluoroacetic acid (TFA) can activate the NIS, making it a more potent electrophile without being harsh enough to promote significant homocoupling.[5]
Inappropriate Solvent Choice The choice of solvent can significantly impact the solubility of reagents and the stability of intermediates. A non-polar solvent may not be sufficient to dissolve the azaindole or the NIS.Select an Appropriate Polar Aprotic Solvent. Solvents like DMF, acetonitrile (ACN), or THF are generally good choices. DMF is often preferred for its excellent solvating properties for both the substrate and NIS.
N-H Acidity The proton on the azaindole nitrogen is acidic. In some cases, its presence can interfere with the reaction.Consider N-Protection. If other methods fail, protecting the azaindole nitrogen with a suitable group (e.g., Boc, Mesyl, or Benzenesulfonyl) can improve solubility and deactivate the ring towards unwanted side reactions.[10] However, this adds extra steps to the synthesis. Deprotection is typically achieved with a base like sodium tert-butoxide.[10]

Visualizing the Reaction Pathways

To effectively troubleshoot, it is crucial to understand the competing chemical pathways. The desired reaction is an electrophilic aromatic substitution, while the primary side reaction is a coupling process.

reaction_pathway cluster_start Starting Materials cluster_desired Desired Pathway cluster_side Side Reaction Pathway Azaindole Azaindole Intermediate1 Activated Complex Azaindole->Intermediate1 Electrophilic Attack Intermediate2 Reactive Intermediate (e.g., Azaindolyl Anion/Radical) Azaindole->Intermediate2 Harsh Conditions (e.g., Strong Base) NIS NIS NIS->Intermediate1 Product 2-Iodo-Azaindole (Target Product) Intermediate1->Product Proton Loss Homocoupling Homocoupling Product (Dimer) Product->Homocoupling Coupling with Intermediate Intermediate2->Homocoupling Dimerization troubleshooting_flowchart start Reaction Outcome Analysis high_dimer High Homocoupling (>15%)? start->high_dimer low_conversion Low Conversion of SM? high_dimer->low_conversion No sol_temp Reduce Temperature (e.g., 0 °C or -20 °C) high_dimer->sol_temp Yes sol_acid Add Catalytic TFA (0.1 eq) low_conversion->sol_acid Yes success Problem Solved low_conversion->success No, reaction is clean sol_reagent Switch to NIS (See Protocol A) sol_temp->sol_reagent Still High Dimer sol_reagent->success sol_protect Consider N-Protection Strategy sol_acid->sol_protect Still Low Conversion sol_protect->success

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Reactivity of 2-Iodo-Pyrrolo[3,2-b]pyridine vs. 2-Iodo-Pyrrolo[2,3-b]pyridine

This guide provides an in-depth technical comparison of the reactivity, electronic properties, and synthetic utility of 2-iodo-pyrrolo[3,2-b]pyridine (4-azaindole derivative) versus 2-iodo-pyrrolo[2,3-b]pyridine (7-azain...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reactivity, electronic properties, and synthetic utility of 2-iodo-pyrrolo[3,2-b]pyridine (4-azaindole derivative) versus 2-iodo-pyrrolo[2,3-b]pyridine (7-azaindole derivative).

Executive Summary

In the landscape of kinase inhibitor design, the azaindole scaffold serves as a critical bioisostere for indole and purine.[1][2] While pyrrolo[2,3-b]pyridine (7-azaindole) is the industry standard due to its ability to mimic the hydrogen-bonding motif of adenine, pyrrolo[3,2-b]pyridine (4-azaindole) offers a distinct electronic profile and vector orientation for substituents.

For the 2-iodo derivatives , the primary differentiator is not merely the position of the iodine, but the electronic influence of the pyridine nitrogen on the C2 position and the acidity of the pyrrole N-H .

  • 2-Iodo-pyrrolo[2,3-b]pyridine : Highly reactive in Pd-catalyzed couplings due to the electron-deficient nature of the 7-nitrogen system. Requires careful N1-protection due to high N-H acidity (pKa ~4.6).

  • 2-Iodo-pyrrolo[3,2-b]pyridine : Exhibits a more "indole-like" reactivity profile with a less acidic N-H (pKa ~6.9). The C2 position is less electron-deficient than in the [2,3-b] isomer, potentially requiring more active catalyst systems for oxidative addition.

Structural & Electronic Landscape

The reactivity differences stem fundamentally from the placement of the pyridine nitrogen relative to the pyrrole ring and the C2-Iodine bond.

Numbering and Topology
  • Pyrrolo[2,3-b]pyridine (7-azaindole): The pyridine nitrogen (N7) is adjacent to the bridgehead carbon C7a. It is spatially close to the pyrrole nitrogen (N1), creating a potential

    
    -bidentate site.
    
  • Pyrrolo[3,2-b]pyridine (4-azaindole): The pyridine nitrogen (N4) is adjacent to the bridgehead carbon C3a. It is spatially distant from N1 and the C2 position.

Electronic Map (Graphviz)

The following diagram illustrates the structural differences and electronic "push-pull" effects.

Azaindole_Comparison cluster_0 Pyrrolo[2,3-b]pyridine (7-Azaindole) cluster_1 Pyrrolo[3,2-b]pyridine (4-Azaindole) node_7aza Structure: Pyridine N at Pos 7 (Proximal to N1) prop_7aza Properties: • High N-H Acidity (pKa ~4.6) • N7 withdraws density from C2 • Bidentate Coordination Potential node_7aza->prop_7aza Inductive Effect reactivity C2-Iodo Reactivity Outcome prop_7aza->reactivity Facile Oxidative Addition Prone to N-deprotonation node_4aza Structure: Pyridine N at Pos 4 (Distal to N1) prop_4aza Properties: • Moderate N-H Acidity (pKa ~6.9) • N4 influence on C2 is weaker • No Bidentate Chelation node_4aza->prop_4aza Resonance Effect prop_4aza->reactivity Slower Oxidative Addition Stable N-H

Figure 1: Structural and electronic divergence between 7-azaindole and 4-azaindole scaffolds.

Reactivity Matrix: 2-Iodo Functionalization

Synthesis of the 2-Iodo Precursor

Both isomers are typically accessed via Directed ortho-Lithiation (DoL) of the N-protected parent heterocycle.

FeaturePyrrolo[2,3-b]pyridine (7-Aza)Pyrrolo[3,2-b]pyridine (4-Aza)
Starting Material Commercially available (inexpensive).Less common (often synthesized from 2-amino-3-iodopyridine or via cyclization).
N-Protection Critical. SEM, Boc, or TIPS required. Free N-H is too acidic (pKa 4.6) and quenches bases.Recommended. SEM or Boc. Free N-H (pKa 6.9) tolerates weaker bases but lithiation requires protection.
Lithiation Site Exclusively C2 (most acidic proton on pyrrole ring).Exclusively C2 .
Lithiation Agent

-BuLi or LDA at -78°C.

-BuLi or LDA at -78°C.
Iodine Quench

or NIS. Yields typically 80-95% .

. Yields typically 70-85% .
Palladium-Catalyzed Cross-Coupling

The 2-iodo position is an excellent handle for C-C bond formation. However, the rate of oxidative addition (the first step in the catalytic cycle) differs.

A. Suzuki-Miyaura Coupling [3]
  • 2-Iodo-[2,3-b] (7-Aza):

    • Reactivity: Very High. The electron-deficient pyridine ring (N7) pulls density from the pyrrole, weakening the C2-I bond and facilitating Pd(0) insertion.

    • Conditions: Standard

      
       or 
      
      
      
      ,
      
      
      , Dioxane/Water, 80-100°C.
    • Common Issue: If N1 is unprotected, the N1-N7 chelation can poison Pd catalysts or form stable Pd-complexes that arrest turnover. Protection is mandatory for high yields.

  • 2-Iodo-[3,2-b] (4-Aza):

    • Reactivity: Moderate to High. The N4 is further away, making the C2 position slightly more electron-rich than in the [2,3-b] isomer.

    • Conditions: May require more active catalysts (

      
       / XPhos or SPhos) for sterically hindered boronic acids.
      
    • Advantage: Less prone to catalyst poisoning via N-N chelation.

B. Sonogashira Coupling
  • 2-Iodo-[2,3-b]: Excellent substrate. Works often at room temperature with

    
     / CuI.
    
  • 2-Iodo-[3,2-b]: Good substrate. Requires standard heating (60-80°C).

Experimental Protocols

Protocol A: Synthesis of 1-(PhSO2)-2-iodo-pyrrolo[2,3-b]pyridine

This protocol demonstrates the standard lithiation-iodination sequence for the 7-azaindole system.

  • Protection: Dissolve pyrrolo[2,3-b]pyridine (1.0 eq) in DMF at 0°C. Add NaH (1.2 eq). Stir 30 min. Add

    
     (1.1 eq). Warm to RT. Yield: >90%.
    
  • Lithiation: Dissolve protected azaindole in anhydrous THF under Argon. Cool to -78°C .

  • Deprotonation: Add

    
    -BuLi (1.2 eq, 2.5M in hexanes) dropwise. Stir for 1 hour at -78°C. (Solution typically turns yellow/orange).
    
  • Iodination: Cannulate a solution of

    
     (1.3 eq) in THF into the lithiated species. Stir 30 min at -78°C, then warm to RT.
    
  • Workup: Quench with sat.

    
     (removes excess iodine). Extract with EtOAc.[4]
    
  • Result: 2-iodo derivative obtained as a solid.

Protocol B: Suzuki Coupling of 2-Iodo-pyrrolo[3,2-b]pyridine

Optimized for the 4-azaindole scaffold.

  • Reagents: 1-Boc-2-iodo-pyrrolo[3,2-b]pyridine (1.0 eq), Aryl Boronic Acid (1.5 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (5 mol%).
    
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Procedure: Degas solvents with

    
     for 15 mins. Combine reagents in a sealed tube. Heat to 90°C  for 4-12 hours.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Note: The Boc group may be thermally unstable above 100°C in basic aqueous media; monitor for deprotection.

Decision Guide: Which Isomer to Choose?

The choice between these two isomers is usually dictated by the biological target (binding pocket geometry), but chemical feasibility is a factor.

Design RequirementRecommended IsomerReason
H-Bond Donor/Acceptor Pair [2,3-b] (7-Aza) N1-H (donor) and N7 (acceptor) mimic the Adenine hinge-binding motif perfectly.
Solubility [2,3-b] (7-Aza) Generally higher aqueous solubility due to lower LogP and pKa.
Vector "Exit" at C4/C5 [3,2-b] (4-Aza) Substituents at C5/C6 on the pyridine ring project into different space than in 7-azaindole.
Metabolic Stability Context Dependent Both are prone to oxidation on the pyridine ring, but N-oxide formation rates differ.

References

  • Song, J. J., et al. "Organometallic Methods for the Synthesis of Azaindoles." Chemical Society Reviews, 2007. Link

  • Leboho, T. C., et al. "Synthesis of 5- and 6-azaindoles via palladium-catalyzed cross-coupling." Bioorganic & Medicinal Chemistry, 2015. Link

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry, 2016. Link

  • Hands, D., et al. "Practical Synthesis of 7-Azaindole Derivatives." Synthesis, 1996.[5] Link

  • BenchChem. "6-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine Product Page & Reactivity Data." BenchChem Database, 2024. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 2-iodo-1H-pyrrolo[3,2-b]pyridine

[1][2] Executive Summary & Chemical Context 2-iodo-1H-pyrrolo[3,2-b]pyridine is a halogenated heteroaromatic intermediate used primarily in medicinal chemistry for structure-activity relationship (SAR) studies.[1] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Context

2-iodo-1H-pyrrolo[3,2-b]pyridine is a halogenated heteroaromatic intermediate used primarily in medicinal chemistry for structure-activity relationship (SAR) studies.[1] Unlike standard organic waste, the presence of the Carbon-Iodine (C-I) bond mandates strict segregation from general organic solvents.[1][2]

Improper disposal (e.g., mixing with non-halogenated waste or oxidizers) presents two critical risks:

  • Regulatory Violation: Incineration of iodine-containing compounds in non-scrubbed facilities releases toxic iodine vapor (

    
    ) and hydrogen iodide (HI), violating EPA emission standards.[1]
    
  • Chemical Reactivity: The C-I bond is susceptible to oxidative cleavage, potentially liberating corrosive free iodine in waste containers.[1]

Identification & Hazard Classification

Before disposal, verify the material identity.[1][2] While specific CAS numbers vary by synthesis batch for this isomer, it shares the toxicological profile of the broader iodinated azaindole class.[1][2]

PropertySpecification / Data
Chemical Name 2-iodo-1H-pyrrolo[3,2-b]pyridine
Molecular Formula

Molecular Weight ~244.03 g/mol
Physical State Solid (typically off-white to yellow powder)
Primary Hazards Irritant / Toxic (Skin, Eye, Respiratory)
Waste Category Halogenated Organic (RCRA Hazardous Waste)
Reactivity Light-sensitive; incompatible with strong oxidizers and strong acids.[1][2]

GHS Hazard Statements (Class-Based):

  • H302: Harmful if swallowed.[1][3][4][5]

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4][6]

  • H335: May cause respiratory irritation.[1][4][6]

Waste Stream Segregation (The Core Protocol)

CRITICAL RULE: Do NOT dispose of this compound in the "General Organic / Non-Halogenated" waste stream.[1]

The "Halogenated" Imperative

Commercial incinerators use different burn profiles for halogenated waste to capture acid gases (HCl, HI). Placing this compound in a non-halogenated drum (often destined for fuel blending) can damage incinerator infrastructure and result in significant fines for your facility.[1]

Segregation Logic Diagram

The following decision tree illustrates the required workflow for classifying this specific waste.

WasteSegregation Start Waste: 2-iodo-1H-pyrrolo[3,2-b]pyridine StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder Residue StateCheck->SolidPath Solid LiquidPath Dissolved in Solvent StateCheck->LiquidPath Liquid BinSolid SOLID WASTE BIN (Label: Toxic, Halogenated) SolidPath->BinSolid Double Bag SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck CarboyHalo LIQUID HALOGENATED CARBOY (Contains Iodine) SolventCheck->CarboyHalo Yes CarboyNonHalo STOP: Do NOT use Non-Halo Stream Transfer to Halogenated Stream SolventCheck->CarboyNonHalo No (e.g., DMSO, MeOH) CarboyNonHalo->CarboyHalo Re-classify

Figure 1: Decision tree for segregating iodinated azaindole waste. Note that even if dissolved in a non-halogenated solvent like DMSO, the presence of the solute reclassifies the entire mixture as Halogenated.[1][2]

Step-by-Step Disposal Procedure
A. Solid Waste (Pure Compound or Contaminated Solids)[1]
  • Containment: Place the solid waste into a clear polyethylene bag or a screw-top wide-mouth jar.

    • Why: Prevents dust generation.[1][4] Iodine-containing dusts are potent respiratory irritants.[1]

  • Secondary Containment: Place the primary container into the Solid Hazardous Waste Drum .

  • Labeling: The tag must explicitly list:

    • "2-iodo-1H-pyrrolo[3,2-b]pyridine"[1][2][7]

    • Constituent: "Organic Iodide"[2]

    • Hazard Checkbox: "Toxic" and "Irritant."[1]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) or strong bases.[1][2]

    • Risk:[3][4][5][8] Oxidizers can convert the organic iodide into elemental iodine (

      
      ), creating purple corrosive vapors inside the drum.[1][2]
      
  • Transfer: Pour into the Halogenated Solvent carboy (typically red or yellow tagged).[1]

  • Logging: Record the volume and approximate concentration on the waste log. High concentrations of iodine (>1%) may require a specific "High Halogen" flag depending on your waste vendor (e.g., Veolia, Clean Harbors).[2]

Emergency Contingencies: Spill Management

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[1][2]

Spill Response Workflow

SpillResponse Alert 1. ALERT & EVACUATE (If dust is airborne) PPE 2. DON PPE (Nitrile Gloves, Goggles, N95/Respirator) Alert->PPE Contain 3. CONTAIN Cover with absorbent pads PPE->Contain Clean 4. CLEAN Sweep (Solid) or Wipe (Liquid) Avoid Dust Generation Contain->Clean Decon 5. DECONTAMINATE Wash surface with soap/water Clean->Decon Disposal 6. DISPOSE All debris -> Solid Halo Waste Decon->Disposal

Figure 2: Operational workflow for managing spills of 2-iodo-1H-pyrrolo[3,2-b]pyridine.

Specific Spill Tactics:

  • Solid Spill: Do not dry sweep if possible.[1] Use a wet paper towel or oil-impregnated sweeping compound to trap dust.[1]

  • Liquid Spill: Absorb with vermiculite or polypropylene pads.[1] If the spill turns purple (indicating free iodine release), treat with a reducing agent like sodium thiosulfate (10% solution) until the color fades before absorbing.[1][2]

References
  • PubChem. (2026).[1] 2-iodo-1H-pyrrolo[2,3-b]pyridine (Isomer Analog) Compound Summary. National Library of Medicine.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

Sources

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